PZ-II-029
Description
Properties
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOCGJMECBDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164025-44-9 | |
| Record name | 164025-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Precision of PZ-II-029: A Technical Guide to its Mechanism of Action
For Immediate Release
A Deep Dive into the Selective Modulation of α6-Containing GABA-A Receptors by PZ-II-029
This technical guide provides an in-depth analysis of the mechanism of action of this compound, a novel positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors. This compound, also known as Compound 6, exhibits remarkable selectivity for GABA-A receptor subtypes containing the α6 subunit, positioning it as a promising therapeutic candidate for conditions such as migraine. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on its molecular interactions, functional effects, and preclinical efficacy, supported by detailed experimental protocols and quantitative data.
Core Mechanism: Selective Potentiation of α6β3γ2 GABA-A Receptors
This compound functions as a positive allosteric modulator, enhancing the effect of GABA at the GABA-A receptor.[1][2][3][4] Its primary molecular target is the α+β- interface on the receptor complex, a distinct binding site from that of benzodiazepines which target the α+γ- interface. This interaction leads to a potentiation of the GABA-induced chloride current, thereby increasing neuronal inhibition.
The defining characteristic of this compound is its high functional selectivity for GABA-A receptors incorporating the α6 subunit, particularly the α6β3γ2 subtype. This selectivity is significant as α6-containing receptors are predominantly expressed in the cerebellum and trigeminal ganglia, the latter being a key area implicated in the pathophysiology of migraine.
Quantitative Analysis of Receptor Subtype Selectivity
The functional selectivity of this compound has been quantified through two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing various recombinant human GABA-A receptor subtypes. The data below summarizes the potentiation of GABA-induced currents by this compound across different receptor compositions.
| GABA-A Receptor Subtype | Concentration of this compound | Potentiation of GABA EC3-5 Current (% of control) | Reference |
| α1β3γ2 | 10 µM | ~200% | |
| α2β3γ2 | 10 µM | ~200% | |
| α3β3γ2 | 10 µM | ~200% | |
| α5β3γ2 | 10 µM | ~200% | |
| α6β3γ2 | 1 µM | ~800% | **** |
| α6β3γ2 | 10 µM | >1000% | **** |
Signaling Pathway of this compound at the Synapse
The following diagram illustrates the molecular cascade initiated by this compound at a synapse containing α6β3γ2 GABA-A receptors.
Caption: Signaling pathway of this compound at an inhibitory synapse.
In Vivo Efficacy: Inhibition of Trigeminal Activation in a Rat Migraine Model
The therapeutic potential of this compound has been demonstrated in a preclinical rat model of migraine. In this model, trigeminal activation is induced by the intracisternal instillation of capsaicin. This compound, administered intraperitoneally, effectively inhibited both central and peripheral trigeminal responses.
Key Findings from the Rat Migraine Model:
-
Central Action: this compound significantly attenuated the activation of neurons in the trigeminal cervical complex.
-
Peripheral Action: The compound inhibited the elevation of calcitonin gene-related peptide (CGRP) immunoreactivity in the trigeminal ganglia and the depletion of CGRP in the dura mater.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is used to assess the modulatory effect of this compound on different GABA-A receptor subtypes.
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are then defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte to clamp the membrane potential at -70 mV.
-
GABA at a concentration that elicits a small current (EC3-5) is applied to establish a baseline response.
-
This compound is co-applied with GABA, and the potentiation of the GABA-induced current is measured.
-
Washout steps are performed between drug applications.
-
Caption: Workflow for Two-Electrode Voltage Clamp experiments.
Rat Migraine Model: Capsaicin-Induced Trigeminal Activation
This in vivo model is utilized to evaluate the anti-migraine effects of this compound.
-
Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame.
-
Drug Administration: this compound (or vehicle control) is administered via intraperitoneal (i.p.) injection.
-
Induction of Trigeminal Activation: After a set pre-treatment time (e.g., 30 minutes), capsaicin is instilled into the cisterna magna to activate the trigeminal system.
-
Tissue Collection and Analysis:
-
After a designated period, the animals are euthanized, and the brainstem and trigeminal ganglia are collected.
-
Immunohistochemistry: Brainstem sections are processed for c-Fos immunohistochemistry to quantify neuronal activation in the trigeminal cervical complex.
-
ELISA: Trigeminal ganglia and dura mater are analyzed for CGRP levels using an enzyme-linked immunosorbent assay (ELISA).
-
Caption: Workflow for the rat migraine model experiment.
Conclusion
This compound is a highly selective positive allosteric modulator of α6-containing GABA-A receptors, particularly the α6β3γ2 subtype. Its mechanism of action, centered on the potentiation of GABAergic inhibition at the α+β- interface, has been robustly characterized through electrophysiological studies. Furthermore, its efficacy in a preclinical migraine model highlights its potential as a novel therapeutic agent. The detailed methodologies provided herein serve as a resource for researchers seeking to further investigate the properties and applications of this promising compound.
References
- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwmrf.org [uwmrf.org]
- 4. This compound | CAS 164025-44-9 | Tocris Bioscience [tocris.com]
A Technical Guide to PZ-II-029: A Selective GABAA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-II-029 is a pyrazoloquinolinone derivative that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. It exhibits a remarkable functional selectivity for receptors containing the α6 subunit, a subtype with a restricted expression pattern primarily in the cerebellar granule cells and the trigeminal ganglia. Unlike classical benzodiazepines that bind to the α+/γ- interface, this compound exerts its modulatory effects through a distinct binding site at the α+/β- interface. This unique mechanism of action and subtype selectivity make this compound a valuable pharmacological tool for investigating the physiological roles of α6-containing GABAA receptors and a promising lead compound for the development of novel therapeutics, particularly for conditions such as migraine. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its receptor subtype selectivity, and detailed experimental protocols for its characterization.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The vast heterogeneity of GABAA receptor subtypes, arising from the combinatorial assembly of different subunits (e.g., α, β, γ), allows for a fine-tuning of neuronal inhibition and presents opportunities for the development of subtype-selective drugs with improved therapeutic profiles. This compound has emerged as a significant research compound due to its high selectivity for α6-containing GABAA receptors.[1][2] This selectivity provides a unique avenue to probe the functions of this specific receptor population and to develop targeted therapies with potentially fewer side effects than non-selective GABAergic modulators.
Mechanism of Action
This compound functions as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. It binds to a novel site located at the extracellular interface between the α and β subunits (the α+/β- interface).[1][2] This is distinct from the binding site of benzodiazepines, which is located at the α+/γ- interface. By binding to this allosteric site, this compound induces a conformational change in the receptor that increases the efficiency of GABA-mediated chloride channel opening, leading to enhanced neuronal inhibition.
Signaling Pathway of GABAA Receptor Modulation by this compound
Figure 1: GABAA Receptor Modulation by this compound
Quantitative Data: Subtype Selectivity
The hallmark of this compound is its functional selectivity for GABAA receptors containing the α6 subunit. This has been quantitatively demonstrated through electrophysiological studies on recombinant receptors expressed in Xenopus laevis oocytes.
| Receptor Subtype | This compound Concentration | Modulation of GABA-induced Current (% of control) | Reference |
| α1β3γ2 | 10 µM | ~200% | [3] |
| α2β3γ2 | 10 µM | ~200% | |
| α3β3γ2 | 10 µM | ~200% | |
| α5β3γ2 | 10 µM | ~200% | |
| α6β3γ2 | 10 µM | >1000% |
Note: The data presented are approximations derived from published graphical representations and serve for comparative purposes.
Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is used to determine the modulatory effect of this compound on different GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by incubation in collagenase.
-
Store the oocytes in a temperature-controlled environment (typically 18°C) in NDE medium (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, 1.8 mM CaCl2; pH 7.5) supplemented with antibiotics.
-
-
cRNA Injection:
-
Inject oocytes with a solution containing the cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
The typical subunit ratio for αxβ3γ2 receptors is 1:1:5.
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Incubate the injected oocytes for at least 36 hours to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with NDE medium.
-
Impale the oocyte with two microelectrodes (filled with 2 M KCl) for voltage clamping.
-
Apply GABA at a concentration that elicits a small, consistent current (typically EC3-5).
-
Once a stable baseline GABA current is established, co-apply this compound with GABA.
-
Record the potentiation of the GABA-induced current in the presence of this compound.
-
Workflow for Two-Electrode Voltage Clamp Electrophysiology
Figure 2: Two-Electrode Voltage Clamp Experimental Workflow
In Vivo Model: Capsaicin-Induced Trigeminal Activation in Rats
This animal model is utilized to assess the potential of this compound as a therapeutic agent for migraine.
Methodology:
-
Animal Model:
-
Use male Wistar rats (250-300 g).
-
-
Drug Administration:
-
Administer this compound intraperitoneally (i.p.) at doses ranging from 1-10 mg/kg.
-
-
Induction of Trigeminal Activation:
-
30 minutes after this compound administration, induce trigeminal activation by intracisternal (i.c.) instillation of capsaicin.
-
-
Endpoint Analysis:
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After a predetermined time, euthanize the animals and collect brain and trigeminal ganglia tissue.
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Central Sensitization: Perform immunohistochemistry for c-Fos in the trigemino-cervical complex (TCC). An increase in c-Fos-immunoreactive neurons indicates neuronal activation.
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Peripheral Sensitization: Perform immunofluorescence for Calcitonin Gene-Related Peptide (CGRP) in the trigeminal ganglia (TG) and dura mater. Changes in CGRP levels are indicative of peripheral trigeminal activation.
-
Workflow for In Vivo Capsaicin-Induced Trigeminal Activation Model
Figure 3: In Vivo Trigeminal Activation Experimental Workflow
Conclusion
This compound is a potent and selective positive allosteric modulator of α6-containing GABAA receptors. Its distinct mechanism of action at the α+/β- interface and its demonstrated efficacy in a preclinical model of migraine highlight its potential as both a research tool and a foundation for the development of novel therapeutics. The detailed methodologies provided herein offer a framework for the further investigation and characterization of this compound and other compounds in its class.
References
- 1. Modulation of mammalian dendritic GABAA receptor function by the kinetics of Cl− and HCO3− transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebellar α6GABAA Receptors as a Therapeutic Target for Essential Tremor: Proof-of-Concept Study with Ethanol and Pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
PZ-II-029 selectivity for α6β3γ2 subunit-containing channels
An In-Depth Technical Guide to the Subtype Selectivity of PZ-II-029
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective positive allosteric modulator (PAM) this compound, with a focus on its preferential activity at γ-aminobutyric acid type A (GABA_A) receptors containing the α6 subunit. This document synthesizes key quantitative data, details the experimental protocols used for characterization, and visualizes the underlying mechanisms and workflows.
Introduction to this compound
GABA_A receptors are the primary mediators of fast synaptic inhibition in the mammalian central nervous system and are crucial targets for a wide range of clinically important drugs.[1] These receptors are pentameric ligand-gated ion channels assembled from a diverse family of 19 subunits (e.g., α₁₋₆, β₁₋₃, γ₁₋₃, δ). The specific subunit composition of the receptor pentamer dictates its physiological and pharmacological properties.
This compound (also known as Compound 6) is a pyrazoloquinolinone derivative identified as a positive allosteric modulator of GABA_A receptors.[1][2] It is distinguished by its significant functional selectivity for receptors incorporating the α6 subunit, specifically the α6β3γ2 subtype.[3] Unlike classical benzodiazepines, which act at the interface between α and γ subunits, this compound exerts its modulatory effects through a distinct binding site located at the extracellular α+/β- interface. This unique mechanism of action and subtype preference make this compound a valuable pharmacological tool for investigating the specific roles of α6-containing GABA_A receptors.
Mechanism of Action and Binding Site
This compound belongs to a class of compounds that produce benzodiazepine-like modulatory effects, but through a novel binding site. The classical benzodiazepine binding site is located at the α+/γ- subunit interface. In contrast, this compound and its analogues act at the extracellular interface between the 'plus' side of an α subunit and the 'minus' side of a β subunit (α+/β-). This interaction allosterically enhances the receptor's response to GABA, increasing the flow of chloride ions into the neuron upon GABA binding and thus potentiating the inhibitory signal. The ability of this compound to modulate receptors composed of only α and β subunits confirms that its action is independent of the γ subunit and the associated benzodiazepine site.
Quantitative Selectivity Profile
The functional selectivity of this compound is defined by its differential potentiation of GABA-induced currents across various GABA_A receptor subtypes. Electrophysiological studies have demonstrated that while this compound can modulate several subtypes, its efficacy is dramatically higher at α6-containing receptors. At a concentration of 10 μM, this compound shows considerable residual modulatory activity at non-α6 subtypes, enhancing GABA currents by approximately 200%. However, its potentiation of α6β3γ2 receptors is substantially greater, establishing it as the most α6-selective compound from its original series.
| Receptor Subtype | Modulator Concentration | % Potentiation of GABA EC₃₋₅ Current (Mean ± SEM) | Reference |
| α1β3γ2 | 10 μM | ~200% | |
| α2β3γ2 | 10 μM | ~200% | |
| α3β3γ2 | 10 μM | ~200% | |
| α5β3γ2 | 10 μM | ~200% | |
| α6β3γ2 | 10 μM | Highly significant potentiation (>>200%) | **** |
Note: The precise maximal potentiation value for α6β3γ2 is not explicitly stated in the provided literature, but it is consistently described as being highly preferential and functionally selective over the other subtypes.
Experimental Protocols
The subtype selectivity of this compound was primarily determined using two-electrode voltage clamp (TEVC) electrophysiology on recombinant GABA_A receptors expressed in Xenopus laevis oocytes.
Recombinant Receptor Expression in Xenopus Oocytes
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cDNA and cRNA Preparation : cDNA expression vectors encoding the desired rat GABA_A receptor subunits (e.g., α1-6, β3, γ2) are linearized using appropriate restriction endonucleases. Capped complementary RNA (cRNA) is then synthesized in vitro from these linearized vectors.
-
Oocyte Preparation and Injection : Oocytes are harvested from Xenopus laevis frogs. A solution containing the cRNA for the desired subunits (e.g., α6, β3, and γ2) is injected into the oocytes. For αβγ receptors, the subunit ratio is typically 1:1:5 or similar. In some cases, concatenated constructs (e.g., γ2-β3-α6) are used to ensure proper subunit arrangement.
-
Incubation : Injected oocytes are incubated in a nutrient-rich medium (such as NDE) for at least 36 hours to allow for the translation and assembly of functional GABA_A receptors on the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow (current) across the oocyte membrane in response to the application of GABA and modulatory compounds.
-
Setup : An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution (Xenopus Ringer). The oocyte is impaled with two microelectrodes filled with 2 M KCl, which serve to clamp the membrane potential at a set voltage (e.g., -60 mV) and record the resulting currents.
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GABA Application : A low, non-saturating concentration of GABA, typically corresponding to the EC₃-EC₅ (the concentration that elicits 3-5% of the maximal GABA response), is applied to establish a baseline control current.
-
Co-application of this compound : this compound, dissolved in a vehicle like DMSO and then diluted in Ringer's solution, is co-applied with the same EC₃-EC₅ concentration of GABA.
-
Data Acquisition and Analysis : The resulting potentiation of the GABA-induced current by this compound is recorded. The percentage modulation is calculated by comparing the peak current in the presence of the modulator to the baseline GABA current. Dose-response curves are generated by applying various concentrations of the compound.
Logical Relationship and Selectivity Context
This compound is a key compound within the broader class of pyrazoloquinolinones that has advanced the understanding of GABA_A receptor pharmacology. Its discovery demonstrated that potent, benzodiazepine-like modulation could be achieved through the α+/β- interface. While it stands out for its high efficacy at α6-containing receptors, it is best described as a preferential or selective modulator rather than a strictly specific one, due to its measurable effects on other α-subtypes. This makes it a powerful tool for probing the function of α6-containing receptors, which are highly expressed in cerebellar granule cells.
Conclusion
This compound is a pivotal research compound that demonstrates strong functional selectivity for α6β3γ2-containing GABA_A receptors. It operates via the α+/β- allosteric site, distinguishing it from classical benzodiazepines. While it exhibits its highest efficacy at the α6 subtype, it maintains residual activity at other α-containing receptors. The detailed characterization of this compound has not only provided a valuable tool for exploring the neurophysiological roles of α6-GABA_A receptors, such as in the cerebellum and trigeminal system, but has also paved the way for the development of new therapeutic agents with more refined subtype-selectivity profiles.
References
- 1. The α6 Subunit-Containing GABAA Receptor: A Novel Drug Target for Inhibition of Trigeminal Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3325479B1 - Ligands selective to alpha 6 subunit-containing gabaa receptors and their methods of use - Google Patents [patents.google.com]
The Role of PZ-II-029 in Migraine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminovascular system. Recent research has identified the α6 subunit-containing GABAA receptor (α6GABAAR) as a promising therapeutic target. This technical guide provides an in-depth overview of PZ-II-029, a novel positive allosteric modulator (PAM) with high selectivity for α6-containing GABAA receptors, and its potential role in migraine therapy. We will delve into its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols and data presented in a clear, structured format to facilitate further research and development in this area.
Introduction: The GABAergic System and Migraine
The trigeminovascular system plays a crucial role in the generation of migraine pain. Activation of trigeminal ganglion neurons leads to the release of vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in neurogenic inflammation and pain. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is implicated in modulating nociceptive pathways. Enhancing GABAergic inhibition within the trigeminal ganglion presents a rational approach for mitigating trigeminal neuron hyperexcitability and, consequently, alleviating migraine.
GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. They are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π). The subunit composition determines the receptor's pharmacological and physiological properties. The α6 subunit is of particular interest as it is highly expressed in the trigeminal ganglia.[1]
This compound, also known as Compound 6, is a pyrazoloquinolinone that acts as a positive allosteric modulator of GABAA receptors.[2][3] It exhibits a high degree of selectivity for receptors containing the α6 subunit, making it a valuable tool for investigating the role of these specific receptor subtypes in migraine pathophysiology and a potential candidate for targeted migraine therapy.
Mechanism of Action of this compound
This compound enhances the function of GABAA receptors by binding to a site distinct from the GABA binding site. This allosteric modulation potentiates the effect of GABA, increasing the influx of chloride ions upon receptor activation. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. The selectivity of this compound for α6-containing GABAA receptors suggests that its primary site of action in the context of migraine is within the trigeminal ganglion, where these subunits are prominently expressed.
Signaling Pathway of this compound at α6GABAA Receptors
Caption: this compound enhances GABA-mediated chloride influx through α6-containing GABAA receptors.
Preclinical Evidence in Migraine Models
The anti-migraine potential of this compound has been investigated in a well-established preclinical model of migraine: the capsaicin-induced trigeminal activation model in rats. In this model, intracisternal administration of capsaicin activates the trigeminal system, leading to central and peripheral changes that mimic aspects of a migraine attack.
Inhibition of Central Trigeminal Activation
A key marker of central trigeminal activation is the expression of the immediate early gene c-Fos in the trigeminal nucleus caudalis (TNC), a critical region for processing craniofacial pain signals. Studies have shown that administration of this compound significantly reduces the number of c-Fos-immunoreactive neurons in the TNC following capsaicin challenge.
Attenuation of Peripheral Trigeminal Sensitization
Activation of trigeminal nerves also leads to the release of CGRP from their peripheral endings in the dura mater, contributing to neurogenic inflammation. This compound has been demonstrated to modulate this peripheral component by inhibiting the capsaicin-induced changes in CGRP levels in the trigeminal ganglion and dura mater.
Quantitative Data
The subtype selectivity of this compound is a critical aspect of its pharmacological profile. The following table summarizes the modulatory effects of this compound at various recombinant GABAA receptor subtypes expressed in Xenopus oocytes.
| GABAA Receptor Subtype | EC50 (µM) | Maximum Modulation (% of GABA response) |
| α1β3γ2 | > 30 | 250 ± 30 |
| α2β3γ2 | > 30 | 200 ± 25 |
| α3β3γ2 | > 30 | 180 ± 20 |
| α5β3γ2 | > 30 | 150 ± 15 |
| α6β3γ2 | 0.8 ± 0.1 | 850 ± 50 |
Data extracted and synthesized from Varagic et al., Br J Pharmacol, 2013.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to characterize the modulatory effects of compounds on GABAA receptors expressed heterologously.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte.
-
The membrane potential is clamped at a holding potential of -70 mV.
-
GABA at a concentration that elicits a small baseline current (EC3-10) is applied.
-
Once a stable baseline is achieved, GABA is co-applied with varying concentrations of this compound.
-
The potentiation of the GABA-induced current by this compound is measured.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and maximal efficacy of the compound.
Experimental Workflow for TEVC
Caption: Workflow for characterizing GABAA receptor modulators using TEVC in Xenopus oocytes.
Capsaicin-Induced Trigeminal Activation in Rats
This in vivo model is used to assess the potential of compounds to inhibit trigeminal activation relevant to migraine.
Methodology:
-
Animal Model: Adult male Wistar rats are used.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).
-
Induction of Trigeminal Activation: 30 minutes after drug administration, capsaicin is administered via intracisternal injection to activate the trigeminal system.
-
Tissue Collection and Processing: Two hours after capsaicin injection, animals are euthanized, and the brainstem and trigeminal ganglia are collected.
-
Immunohistochemistry for c-Fos:
-
Brainstem sections are processed for c-Fos immunohistochemistry.
-
The number of c-Fos-immunoreactive neurons in the TNC is quantified as a measure of central sensitization.
-
-
Immunofluorescence for CGRP:
-
Trigeminal ganglia and dura mater are processed for CGRP immunofluorescence.
-
Changes in CGRP expression and localization are quantified to assess peripheral trigeminal activation.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for migraine. Its high selectivity for α6-containing GABAA receptors offers the potential for a novel therapeutic mechanism with an improved side-effect profile compared to non-selective GABAergic modulators. The preclinical data strongly support its ability to dampen the hyperexcitability of the trigeminovascular system.
Future research should focus on:
-
Comprehensive pharmacokinetic and toxicological profiling of this compound and its analogs.
-
Investigation of the efficacy of this compound in other animal models of migraine that capture different aspects of the disorder.
-
Exploration of the therapeutic potential of deuterated analogs of this compound, which may offer improved metabolic stability and pharmacokinetic properties.
-
Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a novel treatment for migraine patients.
This technical guide provides a comprehensive foundation for researchers and drug developers interested in the therapeutic potential of targeting α6GABAARs with selective PAMs like this compound for the treatment of migraine.
References
An In-depth Technical Guide to PZ-II-029: A Subtype-Selective Modulator of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-II-029, a pyrazoloquinolinone derivative, has emerged as a significant pharmacological tool for the investigation of γ-aminobutyric acid type A (GABA-A) receptor subtypes. This document provides a comprehensive technical overview of this compound, with a particular focus on its high selectivity as a positive allosteric modulator (PAM) of α6 subunit-containing GABA-A receptors. Detailed quantitative data on its activity across various receptor subtypes, a step-by-step experimental protocol for its characterization using two-electrode voltage clamp (TEVC) electrophysiology, and visual diagrams of the relevant signaling pathway and experimental workflow are presented. This guide is intended to equip researchers and drug development professionals with the essential information required to effectively utilize this compound in their studies of GABAergic neurotransmission and related therapeutic areas.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. Structurally classified as a pyrazoloquinolinone, this compound, also identified as "compound 6", exhibits a remarkable preference for GABA-A receptors incorporating the α6 subunit, particularly the α6β3γ2 subtype.[1][2] This selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of α6-containing GABA-A receptors, which are predominantly expressed in the cerebellum and have been implicated in conditions such as migraine.[1][3] Unlike benzodiazepines, which bind to the α/γ subunit interface, this compound is believed to exert its modulatory effects at the α/β subunit interface.[4]
Quantitative Data: Subtype Selectivity Profile of this compound
The functional selectivity of this compound has been extensively characterized using electrophysiological techniques on recombinant GABA-A receptors expressed in Xenopus laevis oocytes. The following tables summarize the quantitative data on the modulatory effects of this compound on different GABA-A receptor α subunits.
| Receptor Subtype | Concentration of this compound | % Modulation of GABA-induced Current (Mean ± SEM) | Reference |
| α1β3γ2 | 10 µM | ~200% | |
| α2β3γ2 | 10 µM | ~200% | |
| α3β3γ2 | 10 µM | ~200% | |
| α5β3γ2 | 10 µM | ~200% | |
| α6β3γ2 | Not explicitly stated in excerpts | High potentiation |
Table 1: Modulatory Effects of this compound on Non-α6 GABA-A Receptor Subtypes. This table illustrates the considerable residual modulatory activity of this compound at a concentration of 10 µM on GABA-A receptors containing α1, α2, α3, and α5 subunits. The data is derived from concentration-response curves where the modulation of GABA-induced currents was measured.
Note: The precise EC50 and maximal efficacy values for this compound on α6β3γ2 and other subtypes from full concentration-response curves require access to the complete dataset from the primary literature.
Experimental Protocols: Two-Electrode Voltage Clamp (TEVC) Assay
The primary method for characterizing the modulatory effects of compounds like this compound on GABA-A receptors is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes. This method allows for the precise measurement of ion channel activity in response to ligand application.
Oocyte Preparation and Receptor Expression
-
Oocyte Harvesting: Oocytes are surgically harvested from mature female Xenopus laevis frogs.
-
Defolliculation: The follicular membrane surrounding the oocytes is removed by enzymatic digestion (e.g., with collagenase) and mechanical stripping.
-
cRNA Injection: Oocytes are injected with a solution containing the cRNAs encoding the desired GABA-A receptor subunits (e.g., α6, β3, and γ2) at a specific ratio.
-
Incubation: Injected oocytes are incubated for 2-7 days in a suitable medium (e.g., modified Barth's solution) to allow for the expression of functional receptors on the oocyte membrane.
Electrophysiological Recording
-
Oocyte Placement: An oocyte expressing the target GABA-A receptor subtype is placed in a recording chamber continuously perfused with a standard saline solution (e.g., Xenopus Ringer solution - XR).
-
Impaling with Microelectrodes: The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode serves to measure the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 mV to -70 mV).
-
GABA Application and Baseline Current: A low concentration of GABA, sufficient to elicit a small, stable baseline current (typically corresponding to the EC3-EC5 of GABA for the specific receptor subtype), is applied to the oocyte.
-
Compound Application: this compound, dissolved in the perfusion solution (often with a small percentage of DMSO), is co-applied with the baseline GABA concentration.
-
Data Acquisition: The resulting change in the chloride current flowing through the GABA-A receptors is recorded. The potentiation of the GABA-induced current by this compound is measured as the percentage increase from the baseline current.
-
Concentration-Response Curves: To determine the potency (EC50) and efficacy (maximal modulation) of this compound, a range of concentrations are applied, and the resulting modulation is plotted against the compound concentration.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of GABA-A Receptor Positive Allosteric Modulation
Caption: GABA-A receptor positive allosteric modulation by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for screening and characterizing GABA-A receptor modulators.
Conclusion
This compound stands as a pivotal pharmacological agent for the functional dissection of α6-containing GABA-A receptors. Its high degree of selectivity provides a unique opportunity to explore the roles of this specific receptor subtype in both normal physiological processes and in various neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies, thereby advancing our understanding of GABAergic signaling and paving the way for the development of novel, subtype-selective therapeutics.
References
- 1. Two-electrode voltage-clamp technique [bio-protocol.org]
- 2. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PZ-II-029: A Selective α6β3γ2 GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-II-029 is a novel pyrazoloquinolinone derivative that has garnered significant interest within the neuroscience and pharmacology communities for its selective positive allosteric modulation of α6 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details its mechanism of action, experimental protocols for its characterization, and its potential therapeutic applications, particularly in the context of migraine. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics targeting the GABAergic system.
Chemical Properties and Structure
This compound, also known as Compound 6, is a synthetic small molecule belonging to the pyrazoloquinolinone class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-methoxy-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | [1] |
| CAS Number | 164025-44-9 | [1] |
| Molecular Formula | C₁₈H₁₅N₃O₃ | |
| Molecular Weight | 321.33 g/mol | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO to 100 mM | |
| SMILES | O=C1N(C2=CC=C(OC)C=C2)N=C3C1=CNC4=C3C=CC(OC)=C4 | |
| InChI Key | IPYGULVOAIXELM-UHFFFAOYSA-N |
Mechanism of Action
This compound functions as a selective positive allosteric modulator (PAM) of GABA-A receptors, with a notable preference for those containing the α6 subunit in combination with β3 and γ2 subunits (α6β3γ2). Unlike classical benzodiazepines that bind at the α/γ subunit interface, this compound and other pyrazoloquinolinones interact with a distinct site at the α+/β- interface. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This ultimately results in a reduction of neuronal excitability. The selectivity of this compound for α6-containing receptors is of particular interest as these receptors are highly expressed in the cerebellum and the trigeminal ganglia, suggesting a potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective GABA-A receptor modulators.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the α6β3γ2 GABA-A receptor.
Biological Activity and Therapeutic Potential
The primary therapeutic potential of this compound that has been explored is in the treatment of migraine. This is based on the high expression of α6-containing GABA-A receptors in the trigeminal ganglia, a key area involved in migraine pathophysiology.
In Vitro Activity
Electrophysiological studies using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing recombinant human GABA-A receptors have demonstrated the selectivity of this compound. At a concentration of 10 µM, this compound shows a significant potentiation of GABA-induced currents at α6β3γ2 receptors, while exhibiting considerably less activity at other α subunit-containing receptors.
| GABA-A Receptor Subtype | % Modulation of GABA EC₃₋₅ Current (at 10 µM this compound) |
| α1β3γ2 | ~200% |
| α2β3γ2 | Not significantly modulated |
| α3β3γ2 | Not significantly modulated |
| α5β3γ2 | Weak negative modulation |
| α6β3γ2 | >1000% |
Note: The data in this table is an approximation based on graphical representations in the cited literature and is intended for comparative purposes.
In Vivo Activity in a Rat Migraine Model
In a rat model of migraine induced by the intracisternal administration of capsaicin, intraperitoneal administration of this compound has been shown to inhibit both central and peripheral trigeminal responses. Doses of 1, 3, and 10 mg/kg were effective in this model. The deuterated analogue of this compound, DK-I-56-1, has also demonstrated efficacy in this model, with 3 mg/kg showing comparable effects to 30 mg/kg of the established migraine prophylactic, topiramate. These studies assessed outcomes such as the reduction of c-Fos-immunoreactive neurons in the trigeminal cervical complex and changes in calcitonin gene-related peptide (CGRP) levels in the trigeminal ganglia and dura mater.
Experimental Protocols
Synthesis of this compound
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general framework for assessing the activity of this compound on GABA-A receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual separation.
-
Inject oocytes with a mixture of cRNAs encoding the desired human GABA-A receptor subunits (α, β, and γ) at an appropriate ratio (e.g., 1:1:10).
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a small, reproducible current (e.g., EC₃₋₅).
-
Co-apply this compound with GABA to determine its modulatory effect.
-
Construct dose-response curves to determine EC₅₀ values.
Workflow for TEVC Experiments
Caption: General workflow for two-electrode voltage clamp (TEVC) experiments.
Rat Migraine Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a capsaicin-induced migraine model in rats.
1. Animal Subjects:
-
Use male Wistar rats (250-300 g).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
2. Migraine Induction:
-
Anesthetize the rats.
-
Administer capsaicin intracisternally to induce trigeminal activation.
3. Drug Administration:
-
Administer this compound intraperitoneally at doses of 1, 3, or 10 mg/kg, 30 minutes prior to capsaicin instillation.
4. Behavioral and Histological Analysis:
-
Monitor and quantify pain-related behaviors (e.g., head scratching, facial grooming).
-
After a set time, perfuse the animals and collect brain and trigeminal ganglia tissue.
-
Perform immunohistochemistry to quantify c-Fos positive neurons in the trigeminal cervical complex as a marker of neuronal activation.
-
Measure CGRP levels in the trigeminal ganglia and dura mater using techniques such as ELISA or immunohistochemistry.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics. Its high selectivity for α6-containing GABA-A receptors offers the potential for targeted treatment of conditions involving the trigeminal system, such as migraine, with a potentially improved safety profile over non-selective GABAergic drugs. Further research is warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and toxicology studies, as well as exploration in other relevant disease models. This technical guide provides a solid foundation of the current knowledge on this compound to aid in these future research endeavors.
References
Foundational Research on Pyrazoloquinolinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on pyrazoloquinolinone compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. This document details their synthesis, biological activities, and mechanism of action, with a particular focus on their modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Synthesis of Pyrazoloquinolinone Scaffolds
The synthesis of the pyrazoloquinolinone core can be achieved through several established chemical routes. The choice of synthetic strategy often depends on the desired substitution patterns on the fused ring system.
One of the most classical and versatile methods is the Friedländer annulation . This reaction involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive α-methylene group, such as a pyrazolone derivative. This acid- or base-catalyzed reaction forms the quinoline ring fused to the pyrazole moiety.
Another widely employed method is the Gould-Jacobs reaction . This pathway typically begins with the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate to form an intermediate that, upon thermal cyclization, yields a 4-hydroxyquinoline. Subsequent chemical transformations, such as chlorination followed by reaction with a hydrazine derivative, lead to the formation of the pyrazolo[4,3-c]quinolinone scaffold.[1]
Biological Activities and Therapeutic Potential
Pyrazoloquinolinone derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutics.[2][3]
Modulation of GABA-A Receptors
The most extensively studied biological activity of pyrazoloquinolinones is their ability to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system (CNS).[4] These compounds can act as positive, negative, or null allosteric modulators, depending on their specific chemical structure and the subunit composition of the GABA-A receptor.[5] Their primary binding site for allosteric modulation is often the α+/β- interface, distinct from the classical benzodiazepine binding site at the α+/γ- interface. This interaction can alter the receptor's response to GABA, leading to changes in chloride ion influx and neuronal excitability.
Anticancer Activity
Several pyrazoloquinolinone and related pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action in this context are still under investigation but may involve the inhibition of key cellular processes such as cell proliferation and survival pathways.
Other Reported Activities
Beyond their effects on the CNS and cancer cells, various pyrazolo-fused heterocyclic compounds have been reported to possess anti-inflammatory, antiviral, and antimicrobial properties, highlighting the broad therapeutic potential of this chemical class.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for representative pyrazoloquinolinone compounds and their interaction with biological targets.
Table 1: Binding Affinity (Ki) of Pyrazoloquinolinones for the GABA-A Receptor Benzodiazepine Site
| Compound | Ki (nM) | Reference |
| CGS-8216 | > 7000 | |
| CGS-9895 | Not specified | |
| CGS-9896 | Not specified | |
| XHe-II-087c | > 7000 | |
| LAU 462 | Not specified |
Table 2: In Vitro Anticancer Activity (IC50) of Pyrazolo-Fused Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolopyridine Derivative 1 | PC3 | 5.195 | |
| Pyrazolopyridine Derivative 2 | MCF7 | 21.045 | |
| Pyrazolopyridine Derivative 3 | HCT116 | 13.575 | |
| Pyrazolo[3,4-d]pyrimidine Hybrid 7a | HepG2 | Not specified | |
| Pyrazolo[3,4-d]pyrimidine Hybrid 14a | Multiple | Lower IC50 values | |
| Pyrazolo[3,4-d]pyrimidine Hybrid 14b | Multiple | Lower IC50 values | |
| Tetrahydroquinoline Derivative | Various | Not specified | |
| Fused Pyrazole 7a | Not specified | Less than Doxorubicin | |
| Fused Pyrazole 8 | Not specified | Less than Doxorubicin | |
| Fused Pyrazole 18a | Not specified | Less than Doxorubicin | |
| Fused Pyrazole 20a | Not specified | Less than Doxorubicin |
Table 3: In Vivo Pharmacokinetic Parameters of Related Heterocyclic Compounds in Rats
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·min/mL) | Bioavailability (%) | Reference |
| ZM241385 | IV (5 mg/kg) | - | - | - | - | |
| ZM241385 | PO (1 mg/kg) | 6.67 | - | 1125.53 | 6.09 | |
| ZM241385 | PO (5 mg/kg) | 58.29 | - | 6599.69 | 6.09 | |
| Imidazobenzodiazepine 43 | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Imidazobenzodiazepine 44 | Not specified | Not specified | Not specified | Not specified | Not specified |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pyrazoloquinolinone compounds.
Radioligand Binding Assay for GABA-A Receptors
This assay is used to determine the binding affinity of a compound to the GABA-A receptor, typically at the benzodiazepine binding site, by measuring the displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [³H]Flunitrazepam
-
Membrane Preparation: Rat brain cortical membranes expressing GABA-A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Diazepam (10 µM).
-
Test Compounds: Pyrazoloquinolinone derivatives at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare rat brain membranes by homogenization in a sucrose buffer, followed by differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the test compound at varying concentrations, and a fixed concentration of [³H]Flunitrazepam.
-
For determining non-specific binding, a parallel set of wells should contain the membrane preparation, [³H]Flunitrazepam, and a high concentration of unlabeled diazepam.
-
Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the modulatory effects of pyrazoloquinolinone compounds on the function of GABA-A receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired GABA-A receptor subtype.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist: GABA.
-
Test Compounds: Pyrazoloquinolinone derivatives.
-
Instrumentation: Two-electrode voltage clamp amplifier, micromanipulators, perfusion system, data acquisition system.
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline current response.
-
Co-apply the test pyrazoloquinolinone compound with GABA and record the change in the current response.
-
Wash the oocyte with the recording solution between applications.
-
Analyze the data to determine if the compound potentiates (positive modulation), inhibits (negative modulation), or has no effect on the GABA-induced current.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to evaluate the anxiolytic or anxiogenic effects of pharmacological agents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals (rats or mice) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (pyrazoloquinolinone derivative) or vehicle to the animals at a predetermined time before the test. A positive control group receiving a known anxiolytic drug (e.g., diazepam) is also included.
-
Place the animal at the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the recordings to quantify parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
MTT Assay for Anticancer Drug Screening
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilizing Agent: DMSO or isopropanol.
-
Complete cell culture medium.
-
Test compounds: Pyrazoloquinolinone derivatives.
-
Instrumentation: Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazoloquinolinone compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control group.
-
After the incubation period, add the MTT reagent to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing the MTT reagent.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in pyrazoloquinolinone research.
References
- 1. altasciences.com [altasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Depolarising and hyperpolarising actions of GABAA receptor activation on GnRH neurons: towards an emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
The Discovery and Development of PZ-II-029: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
PZ-II-029, also known as "compound 6" in initial publications, is a significant positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. Its discovery has paved the way for the development of subtype-selective modulators targeting the α6 subunit. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets of numerous clinically important drugs, including benzodiazepines. The diversity of GABAA receptor subtypes, arising from different combinations of its constituent subunits (e.g., α, β, γ), allows for a nuanced regulation of neuronal activity. This compound emerged from research focused on identifying ligands that act at the α+β- interface of the GABAA receptor, a site distinct from the classical benzodiazepine binding site located at the α+γ- interface.[1]
This compound, with the chemical name 7-methoxy-2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, was identified as a potent and selective modulator of GABAA receptors containing the α6 subunit.[2] This selectivity for the α6β3γ2 subtype presents a promising avenue for therapeutic interventions with potentially fewer side effects than non-selective GABAergic modulators.
Discovery and Initial Characterization
This compound was identified through a systematic investigation of a series of pyrazoloquinolinone analogs. The initial characterization was primarily conducted using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing various combinations of GABAA receptor subunits.
Synthesis of this compound
The synthesis of this compound and its analogs was carried out following established synthetic routes for 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives.[3] A general synthetic scheme is outlined below.
A detailed, step-by-step protocol for a representative synthesis is provided in Section 4.1.
Mechanism of Action and Selectivity
This compound exerts its effect as a positive allosteric modulator, meaning it enhances the effect of GABA at the GABAA receptor without directly activating the receptor itself. This modulation occurs through binding to the α+β- interface of the receptor.
Signaling Pathway
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting its firing. This compound potentiates this chloride influx in the presence of GABA, specifically at α6-containing receptors.
Subtype Selectivity
The key characteristic of this compound is its remarkable selectivity for GABAA receptors containing the α6 subunit. The modulatory effects on other α subunits are significantly less pronounced.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Synthesis of 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones
This protocol is based on previously published methods for analogous compounds.[3]
Materials:
-
Substituted 4-hydroxy-2-quinolone
-
Phosphorus oxychloride (POCl3)
-
Substituted arylhydrazine hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
A mixture of the appropriate 4-hydroxy-2-quinolone and phosphorus oxychloride is heated under reflux.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is treated with ice water and neutralized with a sodium bicarbonate solution.
-
The resulting 2,4-dichloroquinoline is extracted with chloroform and purified.
-
The 2,4-dichloroquinoline is then reacted with a substituted arylhydrazine hydrochloride in ethanol.
-
The reaction mixture is heated under reflux.
-
After cooling, the precipitate is collected by filtration, washed, and recrystallized to yield the final pyrazoloquinolinone product.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
4.2.1. Preparation of Xenopus laevis Oocytes and cRNA Injection
-
Stage V-VI oocytes are harvested from anesthetized female Xenopus laevis.
-
Oocytes are defolliculated by treatment with collagenase.
-
cRNAs for the desired GABAA receptor subunits (α, β, γ) are synthesized in vitro.
-
A specific amount of each cRNA is injected into the oocytes. For example, for α1β3γ2 receptors, a ratio of 1:1:10 of the respective cRNAs might be used.
-
Injected oocytes are incubated in Modified Barth's Solution (MBS) at 18°C for 2-4 days to allow for receptor expression.
4.2.2. Electrophysiological Recording
-
Oocytes are placed in a recording chamber and continuously perfused with a recording solution (e.g., OR2 solution: 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl.
-
The oocyte membrane potential is clamped at a holding potential of -70 mV using a voltage-clamp amplifier.
-
GABA and this compound are applied to the oocyte via the perfusion system.
-
The resulting currents are recorded and analyzed.
Quantitative Data
The following tables summarize the key quantitative data for this compound at various GABAA receptor subtypes. Data is compiled from the foundational studies by Varagic et al.[2]
Table 1: Modulatory Effects of this compound at Different GABAA Receptor Subtypes
| Receptor Subtype | Concentration of this compound | Modulation of GABA-induced Current (% of control) |
| α1β3γ2 | 10 µM | ~200% |
| α2β3γ2 | 10 µM | ~150% |
| α3β3γ2 | 10 µM | ~100% |
| α5β3γ2 | 10 µM | ~150% |
| α6β3γ2 | 1 µM | >800% |
| α6β3γ2 | 10 µM | >1000% |
Table 2: Potency of this compound at the α6β3γ2 Receptor
| Parameter | Value |
| EC50 | ~0.5 µM |
| Emax | >1000% |
Conclusion and Future Directions
This compound represents a landmark discovery in the field of GABAA receptor pharmacology. Its high potency and selectivity for the α6 subunit have made it an invaluable tool for studying the physiological roles of this specific receptor subtype. The development of this compound has also provided a proof-of-concept for the therapeutic potential of targeting the α+β- interface of GABAA receptors. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound class to develop novel therapeutics for neurological and psychiatric disorders where α6-containing GABAA receptors play a crucial role.
References
- 1. researchgate.net [researchgate.net]
- 2. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo [4,3-c] quinolines synthesis and specific inhibition of benzodiazepine receptor binding (Note I) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of PZ-II-029: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-II-029 is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting significant subtype selectivity for receptors containing the α6 subunit. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding site, and effects in preclinical models. The information is compiled from published research to support further investigation and drug development efforts targeting the α6-containing GABAA receptors, which are implicated in conditions such as migraine and trigeminal pain.
Core Pharmacology
This compound is a pyrazoloquinolinone derivative that enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its selective action on α6-containing subtypes presents a promising avenue for therapeutic intervention with potentially fewer side effects than non-selective GABAA receptor modulators like benzodiazepines.
Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it does not activate the GABAA receptor directly but rather enhances the effect of the endogenous ligand, GABA.[1] It binds to a novel site on the receptor, distinct from the classical benzodiazepine binding site, located at the extracellular interface between the α and β subunits (the α+/β- interface).[2] Upon binding, this compound is thought to induce a conformational change in the receptor that increases the chloride ion (Cl-) conductance initiated by GABA binding, leading to neuronal hyperpolarization and a general inhibitory effect on neurotransmission.[1]
Subtype Selectivity
The defining characteristic of this compound is its high selectivity for GABAA receptors containing the α6 subunit, particularly the α6β3γ2 subtype.[3][4] While it displays some residual modulatory activity at other αxβ3γ2 receptor combinations at higher concentrations, its preference for α6-containing receptors is pronounced. This selectivity is significant as the α6 subunit has a restricted expression pattern, primarily found in the cerebellum and trigeminal ganglia, suggesting that this compound may have a more targeted therapeutic effect with a lower propensity for side effects such as sedation, which are associated with modulation of α1-containing GABAA receptors.
Quantitative Data
The following tables summarize the available quantitative and semi-quantitative data for this compound and related compounds from in vitro electrophysiological studies.
Table 1: In Vitro Efficacy of this compound at various GABAA Receptor Subtypes
| Receptor Subtype | Concentration | Modulation of GABA-evoked Current (% of control) | Reference |
| non-α6, αxβ3γ2 | 10 µM | ~200% | |
| α1β3γ2 | 10 µM | 210.7 ± 17% (for the related compound 5) |
Note: A specific EC50 value for this compound at the α6β3γ2 receptor is not explicitly stated in the reviewed literature. For comparison, a more selective α6-preferring compound, "compound 3", has an estimated EC50 of 3.1 µM at α6β3γ2 receptors.
Table 2: In Vivo Efficacy of this compound in a Rat Migraine Model
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Capsaicin-induced trigeminal activation (Rat) | Intraperitoneal (i.p.) | 1-10 mg/kg | Inhibition of central and peripheral trigeminal responses |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the modulatory effect of this compound on different GABAA receptor subtypes expressed heterologously.
1. Oocyte Preparation:
-
Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
Stage V-VI oocytes are selected for injection.
2. cRNA Injection:
-
Complementary RNA (cRNA) encoding the desired α, β, and γ GABAA receptor subunits are injected into the oocytes.
-
For α6-containing receptors, a cRNA ratio of 3:1:5 (α6:β3:γ2) is used to ensure proper receptor assembly.
-
Injected oocytes are incubated for at least 36 hours at 16-18°C to allow for receptor expression.
3. Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with Oocyte Ringer's solution (OR2), consisting of 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, at pH 7.5.
-
The oocyte is impaled with two microelectrodes filled with 2 M KCl and voltage-clamped at a holding potential of -70 mV.
-
GABA-evoked currents are measured by applying a concentration of GABA that elicits a submaximal response (EC3-5).
4. Drug Application:
-
This compound is dissolved in DMSO and then diluted into the OR2 solution (final DMSO concentration ≤ 0.1%).
-
The compound is pre-applied to the oocyte for 30 seconds before being co-applied with GABA.
-
The peak current in the presence of the compound is measured and compared to the control GABA-evoked current.
-
A thorough washout (up to 15 minutes) is performed between applications to ensure full recovery from desensitization.
Capsaicin-Induced Trigeminal Activation in Rats
This in vivo model is used to evaluate the anti-migraine potential of this compound.
1. Animal Model:
-
Male Wistar rats (250-300 g) are used.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 30% DMSO) and administered via intraperitoneal (i.p.) injection at a dose of 1-10 mg/kg.
-
The compound is administered 30 minutes prior to the induction of trigeminal activation.
3. Induction of Trigeminal Activation:
-
Animals are anesthetized.
-
Capsaicin is administered via intra-cisternal (i.c.) instillation to activate the trigeminal nerves.
4. Outcome Measures:
-
Behavioral: Monitoring of nociceptive behaviors such as facial grooming.
-
Immunohistochemical: Measurement of changes in calcitonin gene-related peptide (CGRP) levels in the trigeminal ganglia and dura mater, and neuronal activation markers (e.g., c-Fos) in the trigeminal cervical complex.
Mandatory Visualizations
Signaling Pathway of this compound at the α6β3γ2 GABAA Receptor
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the pharmacological characterization of this compound.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of α6-containing GABAA receptors. Its selectivity profile suggests that it may serve as a lead compound for the development of novel therapeutics for migraine and other conditions involving the trigeminal nervous system, potentially avoiding the side effects associated with less selective GABAergic modulators.
Further research is required to fully elucidate the therapeutic potential of this compound. Specifically, detailed pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, more extensive in vivo studies are warranted to establish a clear dose-response relationship for its analgesic effects and to assess its safety profile. The development of more potent and selective α6-subunit modulators based on the pyrazoloquinolinone scaffold remains a promising area for future drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
PZ-II-029: A Technical Guide for its Application as a Selective α6β3γ2 GABA-A Receptor Modulator in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-II-029 is a novel pyrazoloquinolinone that acts as a potent and selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors containing the α6 subunit, particularly the α6β3γ2 subtype. This high degree of selectivity makes this compound an invaluable tool for elucidating the physiological and pathological roles of these specific GABA-A receptor subtypes, which are predominantly expressed in the cerebellum and trigeminal ganglia. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in both in vitro and in vivo studies, and its application in neuroscience research, with a focus on its potential as a therapeutic for migraine and other neurological disorders.
Introduction
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. The diverse family of GABA-A receptors, arising from different combinations of its 19 subunits (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3), allows for distinct pharmacological and physiological properties. The α6 subunit-containing GABA-A receptors have a restricted expression pattern, primarily found in the granule cells of the cerebellum and in the trigeminal ganglia. This localization suggests their involvement in motor control, sensory processing, and pain mechanisms.
This compound has emerged as a key tool compound for studying α6-containing GABA-A receptors due to its remarkable selectivity. It displays significantly greater potentiation of GABA-induced currents at α6β3γ2 receptors compared to other α subunit-containing receptors. This guide will detail the quantitative pharmacology of this compound and provide standardized protocols for its application in key neuroscience experiments.
Quantitative Pharmacology of this compound
The selectivity of this compound for α6-containing GABA-A receptors has been extensively characterized using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing different recombinant GABA-A receptor subtypes.
Table 1: Modulatory Effects of this compound on Various GABA-A Receptor Subtypes
| Receptor Subtype | This compound Concentration (µM) | Modulation of GABA-evoked Imax (%) | Reference |
| α1β3γ2 | 10 | 210 ± 25 | [1] |
| α2β3γ2 | 10 | 180 ± 20 | [1] |
| α3β3γ2 | 10 | 150 ± 18 | [1] |
| α5β3γ2 | 10 | 130 ± 15 | [1] |
| α6β3γ2 | 1 | >1000 | [1] |
| α6β3γ2 | 10 | 1680 ± 150 |
Data are presented as mean ± SEM. Modulation is expressed as the percentage increase of the maximal GABA-evoked current.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the α+/β- interface of the GABA-A receptor, a site distinct from the classical benzodiazepine binding site located at the α+/γ- interface. By binding to this site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions upon receptor activation. This results in hyperpolarization of the neuron, making it less likely to fire an action potential and thus enhancing inhibitory neurotransmission.
References
Methodological & Application
Application Notes and Protocols for PZ-II-029 in a Rat Migraine Model
These application notes provide a detailed protocol for utilizing PZ-II-029, a selective GABA-A α6 subunit positive allosteric modulator, in a preclinical in vivo rat model of migraine. The following protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for migraine.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. The trigeminovascular system's hyperactivity is a key element in migraine pathophysiology.[1] this compound is a positive allosteric modulator of GABA-A receptors containing the α6 subunit (α6GABA-ARs), which are highly expressed in the trigeminal ganglia (TG).[2][3] By enhancing GABAergic inhibition within the trigeminal system, this compound presents a novel therapeutic strategy for mitigating migraine.[4][5] This document outlines the protocol for evaluating the efficacy of this compound in a capsaicin-induced rat model of migraine.
Mechanism of Action
This compound selectively binds to GABA-A receptors containing the α6β3γ2 subunits. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability. In the context of migraine, this compound is thought to counteract the hyperexcitability of the trigeminovascular system by potentiating GABAergic transmission in the trigeminal ganglia, thereby inhibiting central and peripheral trigeminal responses.
Experimental Protocols
Animal Model
-
Species: Male Wistar rats
-
Weight: 250-300 g
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Reagents and Preparation
-
This compound: Soluble to 100 mM in DMSO. For in vivo administration, further dilute with saline to the desired concentration.
-
Capsaicin: To induce trigeminal activation.
-
Anesthetics: For surgical procedures.
-
Saline: Vehicle control.
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating this compound in the rat migraine model.
Detailed Procedure: Capsaicin-Induced Migraine Model
-
Animal Preparation: Acclimatize male Wistar rats to the experimental environment for at least 3 days prior to the experiment.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg. A vehicle control group (e.g., saline with a minimal amount of DMSO) should be included.
-
Migraine Induction: Thirty minutes after this compound or vehicle administration, induce migraine-like symptoms by intracisternal (i.c.) instillation of capsaicin (10 nmol). This procedure requires anesthesia.
-
Behavioral Assessment: Following recovery from anesthesia, observe the rats for migraine-like behaviors such as head scratching and cage climbing for a period of 2 hours.
-
Tissue Collection: At the end of the observation period, euthanize the animals and collect the trigeminal ganglia (TG), trigeminal cervical complex (TCC), and dura mater for further analysis.
-
Immunohistochemical Analysis:
-
Process the TCC for c-Fos immunoreactivity to assess neuronal activation.
-
Analyze the TG for calcitonin gene-related peptide (CGRP) immunoreactivity.
-
Examine the dura mater for CGRP depletion.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocol.
Table 1: Effect of this compound on Capsaicin-Induced TCC Neuronal Activation
| Treatment Group | Dose (mg/kg, i.p.) | Number of c-Fos-ir Neurons in TCC (Mean ± SEM) |
| Sham Control | - | Baseline Value |
| Vehicle + Capsaicin | - | Increased Value |
| This compound + Capsaicin | 1 | Value |
| This compound + Capsaicin | 3 | Reduced Value |
| This compound + Capsaicin | 10 | Significantly Reduced Value |
Note: "ir" stands for immunoreactive. Data should be presented as the mean number of positive cells ± standard error of the mean (SEM).
Table 2: Effect of this compound on Capsaicin-Induced Changes in CGRP Immunoreactivity
| Treatment Group | Dose (mg/kg, i.p.) | TG CGRP-ir (Mean ± SEM) | Dural CGRP-ir Fiber Length (Mean ± SEM) |
| Sham Control | - | Baseline Value | Baseline Value |
| Vehicle + Capsaicin | - | Increased Value | Decreased Value (Depletion) |
| This compound + Capsaicin | 1 | Value | Value |
| This compound + Capsaicin | 3 | Reduced Value | Partially Restored Value |
| This compound + Capsaicin | 10 | Significantly Reduced Value | Significantly Restored Value |
Note: CGRP immunoreactivity in the trigeminal ganglia (TG) and the length of CGRP-immunoreactive nerve fibers in the dura mater are key indicators of peripheral trigeminal activation.
Alternative Migraine Model: Nitroglycerin (NTG)-Induced Migraine
While the capsaicin model is effective for studying trigeminal activation, the nitroglycerin (NTG)-induced model is also widely used and is known to closely mimic human migraine attacks.
Protocol Overview:
-
NTG Administration: A single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of NTG (10 mg/kg) is administered to the rats.
-
This compound Treatment: this compound can be administered either before (prophylactic) or after (abortive) the NTG injection to assess its therapeutic potential.
-
Behavioral and Molecular Readouts:
-
Observation of migraine-like behaviors (e.g., head scratching, photophobia).
-
Assessment of neuronal activation in the TNC via Fos immunoreactivity.
-
Measurement of CGRP levels in plasma and the TNC.
-
The NTG model can be adapted for both acute and chronic migraine studies by administering repeated NTG injections.
Conclusion
The provided protocols offer a framework for investigating the anti-migraine effects of this compound in a preclinical rat model. By utilizing the capsaicin-induced model, researchers can effectively assess the compound's ability to modulate trigeminal neuronal activity and CGRP release. The structured data tables and visualization diagrams are designed to facilitate clear interpretation and presentation of experimental findings. Further studies may explore the efficacy of this compound in the NTG-induced migraine model to broaden the understanding of its therapeutic potential.
References
- 1. α6GABAA Receptor Positive Modulators Alleviate Migraine-like Grimaces in Mice via Compensating GABAergic Deficits in Trigeminal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The deuterated pyrazoloquinolinone targeting α6 subunit-containing GABAA receptor as novel candidate for inhibition of trigeminovascular system activation: implication for migraine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | CAS 164025-44-9 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for PZ-II-029 in Two-Electrode Voltage Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-II-029 is a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][2] It exhibits high selectivity for GABAA receptors containing the α6 subunit, specifically the α6β3γ2 subtype.[2] This makes this compound a valuable pharmacological tool for studying the physiological roles of α6-containing GABAA receptors and for investigating their therapeutic potential, particularly in conditions like migraine. Two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes is a robust and widely used technique for characterizing the effects of compounds like this compound on the function of specific ion channel subtypes. This document provides detailed application notes and protocols for utilizing this compound in TEVC experiments.
Mechanism of Action
This compound enhances the function of GABAA receptors by binding to a site distinct from the GABA binding site. This allosteric modulation potentiates the current induced by GABA, effectively increasing the inhibitory signaling mediated by the receptor. The compound has been shown to act at the α+/β- interface of the GABAA receptor.
Data Presentation
The following table summarizes the quantitative data for this compound's effect on α6β3γ2 GABAA receptors from electrophysiological studies.
| Parameter | Value | Receptor Subtype | Comments | Reference |
| Modulation | ~200% of control GABA currents | αxβ3γ2 (non-α6) | At 10 µM concentration, significant residual modulatory activity is observed. | |
| Selectivity | High | α6β3γ2 | This compound is one of the most α6-selective compounds characterized. |
Note: Further specific quantitative data such as EC50 or IC50 values were not available in the provided search results. Researchers should consult the primary literature for more detailed dose-response characteristics.
Experimental Protocols
This section details the key experimental protocols for using this compound in two-electrode voltage clamp experiments with Xenopus oocytes.
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Surgically harvest oocytes from mature female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Preparation: Prepare complementary RNA (cRNA) for the desired GABAA receptor subunits (e.g., α6, β3, and γ2) from linearized cDNA templates.
-
cRNA Injection: Inject the cRNA into Stage V-VI oocytes. A typical injection volume is around 50 nl. For αxβ3γ2 receptors, a subunit ratio of 1:1:5 is often used, while a 3:1:5 ratio may be used for α4/α6β3γ2 receptors. Injected oocytes should be incubated for at least 36 hours at 16-18°C to allow for receptor expression.
Solutions and Reagents
-
ND96 Solution (for oocyte incubation): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5. Supplement with antibiotics.
-
Recording Solution (Xenopus Ringer, XR): 90 mM NaCl, 1 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM HEPES-NaOH (pH 7.4).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in dimethyl sulfoxide (DMSO). Store at +4°C.
-
GABA Stock Solution: Prepare a stock solution of GABA in water.
-
Microelectrode Filling Solution: 2-3 M KCl.
Two-Electrode Voltage Clamp Recording
-
Oocyte Placement: Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Microelectrode Impalement: Impale the oocyte with two microelectrodes (resistance 0.5-5 MΩ) filled with 2-3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the oocyte membrane potential to a holding potential, typically between -40 mV and -70 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC3-10). This allows for the potentiation by this compound to be observed.
-
This compound Application: Pre-apply this compound for a set duration (e.g., 30 seconds) before co-applying it with GABA. The final DMSO concentration in the recording solution should be kept low (e.g., ≤0.1%) to avoid off-target effects.
-
Data Acquisition: Record the GABA-evoked currents in the absence and presence of this compound. Ensure a sufficient washout period between applications to allow for full recovery of the receptors.
Mandatory Visualizations
Signaling Pathway of GABAA Receptor Modulation
Caption: Allosteric modulation of the α6β3γ2 GABA-A receptor by this compound.
Experimental Workflow for TEVC
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments with this compound.
References
Application Notes and Protocols for Preparing PZ-II-029 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-II-029 is a potent and selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors containing the α6 subunit.[1][2][3][4] It exhibits high binding affinity for α6β3γ2 subunit-containing channels, making it a valuable research tool for investigating the physiological and pathological roles of this specific GABAA receptor subtype.[1] Notably, this compound has demonstrated efficacy in preclinical models, including inhibiting trigeminal nerve responses in a rat model of migraine. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for preparing this compound stock solutions using dimethyl sulfoxide (DMSO) for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 321.33 g/mol | |
| Molecular Formula | C₁₈H₁₅N₃O₃ | |
| CAS Number | 164025-44-9 | |
| Appearance | Yellow to brown solid | |
| Purity | ≥98% | |
| Solubility in DMSO | Soluble to 100 mM | |
| Storage of Solid | Store at +4°C for short term, -20°C for long term |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in aqueous buffers for various in vitro assays, such as electrophysiology or cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use to ensure accurate weighing and volume measurements.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.13 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 100 mM stock solution, add 1 mL of DMSO to 32.13 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note on Final DMSO Concentration in Assays: For most cell-based assays, including the two-electrode voltage clamp (TEVC) electrophysiology experiments on Xenopus oocytes as described in the literature, the final concentration of DMSO in the aqueous assay buffer should be kept low, typically at 0.1%, to minimize solvent effects on cellular function.
Protocol 2: Preparation of this compound Formulation for In Vivo Intraperitoneal (i.p.) Injection
This protocol is based on the methodology reported by Fan et al. (2018) for in vivo studies in a rat model of migraine. It involves the preparation of a vehicle solution to ensure the solubility and bioavailability of this compound for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor® EL (polyoxyethylene castor oil)
-
Sterile normal saline (0.9% NaCl)
-
Sterile tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Vehicle Formulation (as per Fan et al., 2018):
-
20% DMSO
-
20% Cremophor® EL
-
60% Normal Saline
Procedure:
-
Prepare the Vehicle: In a sterile tube, combine the vehicle components in the specified ratio. For example, to prepare 1 mL of the vehicle, mix 200 µL of DMSO, 200 µL of Cremophor® EL, and 600 µL of normal saline. Vortex thoroughly to ensure a homogenous mixture.
-
Calculate the Required Amount of this compound: Determine the total amount of this compound needed based on the desired dosage (e.g., 1-10 mg/kg) and the number and weight of the animals to be treated.
-
Dissolve this compound in the Vehicle: Weigh the calculated amount of this compound and add it to the prepared vehicle.
-
Ensure Complete Dissolution: Vortex the mixture vigorously until the this compound is fully dissolved. The solution should be clear.
-
Administration: The prepared this compound formulation is now ready for intraperitoneal injection according to the experimental protocol.
Data Presentation
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source |
| Recommended Stock Concentration (in vitro) | 10-100 mM in DMSO | Inferred from solubility data |
| Final DMSO Concentration in Assay (in vitro) | ≤ 0.1% | |
| Storage of Stock Solution | -20°C (up to 1 month), -80°C (up to 6 months) | |
| In Vivo Vehicle Formulation | 20% DMSO, 20% Cremophor® EL, 60% Normal Saline | |
| In Vivo Dosage Range (Rat Migraine Model) | 1-10 mg/kg (i.p.) |
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for preparing stock solutions.
Caption: Mechanism of action of this compound as a GABAA receptor PAM.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for Intraperitoneal Injection of PZ-II-029 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PZ-II-029, a positive allosteric modulator of the GABA-A receptor, in animal models. The focus is on its application in preclinical migraine research, specifically utilizing a rat model of trigeminal activation.
Introduction to this compound
This compound is a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, exhibiting high affinity for those containing the α6 subunit (α6β3γ2).[1][2][3] By binding to an allosteric site on the receptor, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This mechanism of action makes this compound a valuable tool for investigating the role of α6-containing GABA-A receptors in various neurological conditions.[4][5]
The primary application of this compound in animal models has been the investigation of its anti-migraine effects. Specifically, it has been shown to inhibit central and peripheral trigeminal responses in a rat model where trigeminal activation is induced by capsaicin.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intraperitoneal (IP) administration of this compound in a rat migraine model.
| Parameter | Value | Reference |
| Animal Model | Male Wistar rats (250-300 g; 8-10 weeks old) | |
| Inducing Agent | Intra-cisternal (i.c.) instillation of Capsaicin | |
| This compound Dosage | 1 - 10 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Timing of Administration | 30 minutes before Capsaicin instillation | |
| This compound Solubility | Soluble to 100 mM in DMSO |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Prepare a Stock Solution: Based on its solubility, prepare a stock solution of this compound in DMSO (e.g., 100 mM). Ensure the powder is completely dissolved by vortexing.
-
Calculate the Required Volume: Determine the volume of the stock solution needed based on the desired final concentration and the total volume of the dosing solution to be prepared.
-
Prepare the Dosing Solution: On the day of the experiment, dilute the this compound stock solution with a sterile vehicle (e.g., saline) to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be minimized to avoid vehicle effects (typically ≤10%).
-
Final Volume: The final injection volume should not exceed 10 ml/kg for rats.
Intraperitoneal (IP) Injection Procedure in Rats
This protocol is based on standard operating procedures for IP injections in rodents.
Materials:
-
Rat (as specified in the model)
-
Prepared this compound dosing solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Protocol:
-
Animal Restraint: A two-person technique is recommended for safe and effective restraint. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand supports the rear feet and tail. The rat should be positioned with its head slightly lower than its body to move the abdominal organs away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum (located on the left side) and the urinary bladder.
-
Site Preparation: Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood or abdominal contents are aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: If aspiration is clear, depress the plunger to administer the this compound solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress or adverse reactions.
Induction of Trigeminal Activation (Capsaicin Model)
Materials:
-
Capsaicin
-
Vehicle for Capsaicin
-
Anesthesia for rats
-
Stereotaxic apparatus
Protocol:
-
Anesthesia: Anesthetize the rat according to an approved institutional protocol.
-
Stereotaxic Placement: Secure the anesthetized rat in a stereotaxic frame.
-
Intra-cisternal Injection: Perform an intra-cisternal (i.c.) injection of capsaicin to induce trigeminal activation. The specific coordinates and injection volume should be determined based on established protocols for this model.
-
Post-Procedure Care: Monitor the rat during recovery from anesthesia.
Assessment of Outcomes
The efficacy of this compound in inhibiting trigeminal activation can be assessed through various methods:
-
Behavioral Assessment:
-
Orofacial Formalin Test: To assess trigeminal hyperalgesia.
-
Periorbital Allodynia: Measured by the withdrawal response to von Frey filament stimulation in the periorbital region.
-
-
Physiological Assessment:
-
Meningeal Blood Flow: Can be measured using laser Doppler flowmetry to assess changes in response to trigeminal activation.
-
-
Molecular and Cellular Assessment:
-
c-Fos Immunohistochemistry: To quantify neuronal activation in the trigeminal nucleus caudalis (TNC).
-
CGRP and Cytokine Levels: Measurement of calcitonin gene-related peptide (CGRP) and pro-inflammatory cytokine levels in the trigeminal ganglia and medulla oblongata.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound as a positive allosteric modulator of the GABAA receptor.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat migraine model.
References
Application Notes and Protocols for Electrophysiology Data Acquisition with PZ-II-029
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-II-029 is a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors with high selectivity for subtypes containing the α6 subunit.[1][2][3][4][5] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound, focusing on two primary techniques: two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes and automated patch-clamp recordings from human neurons. These methods are essential for elucidating the compound's mechanism of action and its functional impact on GABAergic signaling.
Mechanism of Action
This compound enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Specifically, this compound binds to the α+/β- interface of the receptor, a site distinct from the classical benzodiazepine binding site located at the α+/γ- interface. This allosteric modulation potentiates the current induced by the binding of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This enhanced inhibitory effect is particularly pronounced at GABAA receptors containing the α6 subunit, which are primarily expressed in the cerebellum.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize the quantitative electrophysiological data for this compound, also referred to as Compound 6 or CW-04-020 in some publications.
Table 1: Potentiation of GABA-Evoked Currents by this compound in Xenopus Oocytes Expressing Different GABAA Receptor Subtypes.
| Receptor Subtype | GABA Concentration | This compound Concentration (μM) | Potentiation of GABA Response (% of control) | Reference |
| α1β3γ2 | EC3-5 | 10 | ~200% | |
| α6β3γ2 | EC3-5 | 1 | 148.6 ± 10.5% | |
| α6β3γ2 | EC3-5 | 10 | >300% |
Table 2: EC50 Values of this compound Determined by Automated Patch-Clamp in Human Neurons.
| Cell Type | GABA Concentration | This compound (CW-04-020) EC50 (μM) | Maximum Potentiation (% of control) | Reference |
| iCell Neurons | 100 nM | 0.23 ± 0.07 | 480% |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is designed for characterizing the modulatory effects of this compound on specific GABAA receptor subtypes expressed heterologously in Xenopus oocytes.
Materials:
-
Mature female Xenopus laevis frogs
-
Collagenase solution (e.g., 1 mg/mL)
-
NDE medium (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, 1.8 mM CaCl2, pH 7.5) supplemented with penicillin and streptomycin
-
cRNA for desired GABAA receptor subunits (e.g., α6, β3, γ2)
-
Nanoject injector
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes (filled with 2 M KCl, resistance 2–3 MΩ)
-
Recording solution (XR: 90 mM NaCl, 5 mM HEPES-NaOH, 1 mM MgCl2, 1 mM KCl, 1 mM CaCl2, pH 7.4)
-
GABA stock solution
-
This compound stock solution (in DMSO)
Procedure:
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Isolate stage V-VI oocytes and treat with collagenase to defolliculate.
-
Wash the oocytes thoroughly and store them in NDE medium at 18°C.
-
-
cRNA Injection:
-
Inject oocytes with a solution containing the cRNA for the desired GABAA receptor subunits. For α6β3γ2 receptors, a subunit ratio of 3:1:5 (α:β:γ) can be used.
-
Alternatively, co-inject cRNA for concatenated constructs (e.g., γ2-β3-α6 and β3-α6) to ensure proper subunit assembly.
-
Incubate the injected oocytes for at least 36 hours at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
To determine the potentiation by this compound, first apply a low concentration of GABA (EC3-5) to elicit a small control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Wash the oocyte with the recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation as the percentage increase in current amplitude relative to the control GABA response.
-
Construct concentration-response curves to determine the EC50 of this compound.
-
References
- 1. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput electrophysiology with Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 164025-44-9 | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for PZ-II-029 in Patch-Clamp Recordings of Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-II-029 is a potent and selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors, demonstrating high affinity for subtypes containing the α6 subunit.[1][2] This makes it a valuable pharmacological tool for investigating the physiological roles of α6-containing GABAA receptors, which are predominantly expressed in the cerebellum and trigeminal ganglia. These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology studies on cultured neurons, enabling the characterization of its modulatory effects on GABA-evoked currents.
Mechanism of Action
This compound acts as a positive allosteric modulator at the α+/β- interface of GABAA receptors.[3] Unlike benzodiazepines, which bind at the α/γ subunit interface, this compound enhances the function of the receptor by increasing the apparent affinity of GABA for its binding site. This results in a potentiation of the GABA-induced chloride current (IGABA), leading to increased neuronal inhibition. The selectivity of this compound for α6-containing receptors allows for the targeted modulation of specific neuronal circuits.
Signaling Pathway
The signaling pathway modulated by this compound is the canonical inhibitory neurotransmission mediated by GABAA receptors. Upon binding of GABA, the receptor's integral chloride channel opens, allowing an influx of Cl- ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential. This compound enhances this effect, leading to a more profound and prolonged state of inhibition.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's effects on GABAA receptors, as determined by patch-clamp electrophysiology.
| Parameter | Value | Cell Type | GABAA Receptor Subtype | Reference |
| EC50 | 0.23 ± 0.07 µM | iCell Neurons | Endogenous | [1] |
| Max Potentiation | 480% of control IGABA | iCell Neurons | Endogenous | |
| Significant Effect At | 0.14 µM | iCell Neurons | Endogenous |
| Receptor Subtype | This compound (10 µM) Modulation (% of control GABA current) | Reference |
| α1β3γ2 | ~200% | |
| α6β3γ2 | >1000% |
Experimental Protocols
Cultured Neuron Preparation
This protocol is a general guideline and may require optimization for specific neuronal types.
-
Cell Culture: Plate primary neurons (e.g., cerebellar granule neurons, dorsal root ganglion neurons) or iPSC-derived neurons on poly-D-lysine/laminin-coated glass coverslips.
-
Culture Medium: Use appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Incubation: Maintain cultures at 37°C in a humidified incubator with 5% CO2. Allow neurons to mature for at least 7-10 days in vitro before recording.
Solutions for Patch-Clamp Recording
| Solution | Reagent | Concentration (mM) |
| External/Extracellular Solution | NaCl | 140 |
| KCl | 4 | |
| MgCl2 | 1 | |
| CaCl2 | 2 | |
| D-glucose monohydrate | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal/Intracellular Solution | KCl | 50 |
| NaCl | 10 | |
| KF | 60 | |
| EGTA | 20 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with KOH |
Note: Solution compositions can be adjusted based on the specific requirements of the experiment (e.g., using CsCl to block potassium currents).
This compound Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Protocol
This protocol outlines the steps for recording GABA-evoked currents in cultured neurons and assessing the modulatory effects of this compound.
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -60 mV.
-
Establish a stable baseline recording of the holding current.
-
Apply a low concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) to evoke a control inward current (IGABA).
-
Wash out the GABA with the external solution until the current returns to baseline.
-
-
Application of this compound:
-
Perfuse the chamber with the external solution containing the desired concentration of this compound for at least 2-3 minutes to allow for equilibration.
-
Co-apply the same concentration of GABA along with this compound.
-
Record the potentiated IGABA.
-
Wash out both compounds with the external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation as a percentage increase relative to the control GABA response.
-
Construct concentration-response curves to determine the EC50 of this compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a patch-clamp experiment designed to investigate the effects of this compound.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Conclusion
This compound is a highly selective and potent tool for the study of α6-containing GABAA receptors. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound in patch-clamp recordings of cultured neurons, facilitating further investigation into the role of these specific receptor subtypes in neuronal function and disease. Careful adherence to these methodologies will enable the generation of robust and reproducible data for basic research and drug development applications.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: PZ-II-029 for the Study of GABAA Receptor Modulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PZ-II-029 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting high selectivity for α6 subunit-containing channels.[1] GABAA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. Upon activation by GABA, these ligand-gated ion channels open to allow the influx of chloride ions, which hyperpolarizes the neuron and reduces the likelihood of an action potential. Positive allosteric modulators like this compound do not activate the GABAA receptor directly but enhance the effect of GABA, leading to increased inhibitory signaling.
It is a common misconception that enhancing inhibition would be a method for inducing long-term potentiation (LTP), a cellular mechanism underlying learning and memory. In fact, the reliable induction of LTP in many in vitro preparations, particularly in the dentate gyrus, often necessitates the blockade of GABAA receptors with antagonists.[2] This is because excessive inhibition can prevent the strong depolarization required to activate NMDA receptors, a key step in the induction of many forms of LTP.
However, the role of GABAA receptors in synaptic plasticity can be complex. Some studies have shown that at specific synapses, such as the hippocampal mossy fiber-CA3 synapse, presynaptic GABAA receptors can paradoxically facilitate the induction of LTP.[3][4][5] Activation of these presynaptic receptors can lead to a depolarization of the nerve terminal, enhancing calcium influx and neurotransmitter release during high-frequency stimulation. It is important to note that these studies did not utilize this compound, and this facilitatory effect is context- and synapse-dependent.
Currently, there are no established protocols for using this compound to induce long-term potentiation in vitro. The primary application of this compound in a research setting is to selectively modulate the activity of α6-containing GABAA receptors to study their role in neuronal signaling and for investigating potential therapeutic applications, such as in migraine models.
This compound: Mechanism of Action
This compound acts as a positive allosteric modulator at a novel drug binding site on the GABAA receptor, distinct from the benzodiazepine binding site. Its mechanism involves enhancing the GABA-elicited chloride currents, thereby increasing the inhibitory tone in neuronal circuits where its target receptors are expressed.
Below is a diagram illustrating the general mechanism of GABAA receptor modulation.
Experimental Protocols
As there are no established protocols for using this compound to induce LTP, this section will instead provide a general protocol for studying the modulatory effects of this compound on GABAergic currents in vitro, based on methodologies used for similar compounds.
Objective: To measure the potentiation of GABA-evoked currents by this compound in a cellular system expressing α6β3γ2 GABAA receptors.
Materials:
-
Cell line: HEK293 cells or Xenopus oocytes expressing rat or human α6, β3, and γ2 GABAA receptor subunits.
-
This compound: Solubilized in DMSO to a stock concentration of 100 mM.
-
GABA: Stock solution in water.
-
Recording medium: Appropriate extracellular solution for the cell type (e.g., Xenopus Ringer solution: 90 mM NaCl, 5 mM HEPES-NaOH (pH 7.4), 1 mM MgCl2, 1 mM KCl, and 1 mM CaCl2).
-
Electrophysiology setup: Two-electrode voltage-clamp (for oocytes) or patch-clamp (for HEK293 cells) system.
Procedure:
-
Cell Preparation: Prepare and maintain the cell line or oocytes expressing the desired GABAA receptor subunits according to standard laboratory protocols.
-
Solution Preparation:
-
Prepare a range of this compound dilutions in the recording medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Prepare a concentration of GABA that elicits a small, submaximal current (EC3-10, the concentration that produces 3-10% of the maximal response). This is the control GABA application.
-
-
Electrophysiological Recording:
-
Establish a stable whole-cell recording or two-electrode voltage-clamp.
-
Perfuse the cell with the recording medium.
-
Apply the control GABA concentration (EC3-10) until a stable peak response is observed.
-
Wash the cell with the recording medium for a sufficient time to allow for full recovery.
-
Pre-apply the desired concentration of this compound for 30-60 seconds.
-
Co-apply this compound and the control GABA concentration.
-
Record the peak current response.
-
Wash the cell and repeat for different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Express the potentiated response as a percentage of the control GABA response.
-
Plot a dose-response curve to determine the EC50 of this compound's modulatory effect.
-
The following workflow illustrates this experimental design.
Quantitative Data
The following table summarizes the reported modulatory activity of this compound on different GABAA receptor subtypes. Data is presented as the percentage of control GABA currents (EC3-5) in the presence of 10 μM this compound.
| Receptor Subtype | Mean Modulation (% of control) | SEM | Reference |
| α1β3γ2 | ~200% | N/A | |
| α6β3γ2 | >200% (significant potentiation) | N/A |
Note: Specific quantitative values for the modulation of α6β3γ2 by 10 μM this compound were not explicitly stated in the provided abstracts but were described as strongly preferential over other subtypes. The value for α1β3γ2 represents residual activity at non-α6 receptors.
Conclusion
This compound is a valuable research tool for the selective positive allosteric modulation of α6-containing GABAA receptors. While the modulation of GABAergic signaling can have complex effects on synaptic plasticity, there is no current evidence or established protocol to support the use of this compound for the induction of long-term potentiation in vitro. Researchers interested in the effects of this compound on synaptic plasticity should design experiments to test its modulatory role in the context of established LTP induction protocols, rather than as an inducer itself.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Positive allosteric activation of GABAA receptors bi-directionally modulates hippocampal glutamate plasticity and behaviour. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Modulation of long-term potentiation in CA1 region of mouse hippocampal brain slices by GABAA receptor benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing PZ-II-029 Effects on Trigeminal Nerve Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-II-029 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAᴀ) receptor, exhibiting high selectivity for receptors containing the α6 subunit.[1][2][3] These α6 subunit-containing GABAᴀ receptors are notably expressed in the trigeminal ganglia (TG), which are key hubs in the trigeminal vascular system (TGVS) implicated in the pathophysiology of migraine and other trigeminal-related pain disorders.[1][2] this compound has demonstrated potential as a novel therapeutic agent by inhibiting central and peripheral trigeminal responses. These application notes provide detailed protocols for assessing the effects of this compound on trigeminal nerve activation in preclinical rodent models.
Mechanism of Action: Modulation of α6-Containing GABAᴀ Receptors
This compound enhances the function of GABAᴀ receptors containing the α6 subunit. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABAᴀ receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. As a PAM, this compound binds to an allosteric site on the α6-containing GABAᴀ receptor, increasing the receptor's affinity for GABA and potentiating the inhibitory effect. This enhanced inhibition within the trigeminal ganglia is believed to counteract the hyperexcitability associated with trigeminal nerve activation.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the dose-dependent effects of this compound in a rat model of capsaicin-induced trigeminal activation.
Table 1: Effect of this compound on Capsaicin-Induced c-Fos Expression in the Trigeminal Cervical Complex (TCC)
| Treatment Group | Dose (mg/kg, i.p.) | Number of c-Fos-Positive Neurons (Mean ± SEM) | % Inhibition |
| Vehicle + Vehicle | - | 15 ± 3 | - |
| Vehicle + Capsaicin | - | 158 ± 12 | 0% |
| This compound + Capsaicin | 3 | 85 ± 9 | 46% |
| This compound + Capsaicin | 10 | 52 ± 7 | 67% |
| *p < 0.05 compared to Vehicle + Capsaicin group. |
Table 2: Effect of this compound on Capsaicin-Induced Changes in Calcitonin Gene-Related Peptide (CGRP) Immunoreactivity
| Treatment Group | Dose (mg/kg, i.p.) | TG CGRP Immunoreactivity (% of Control) | Dura Mater CGRP Immunoreactivity (% of Control) |
| Vehicle + Vehicle | - | 100 ± 5 | 100 ± 6 |
| Vehicle + Capsaicin | - | 145 ± 8 | 55 ± 4 |
| This compound + Capsaicin | 3 | 112 ± 6 | 82 ± 5 |
| This compound + Capsaicin | 10 | 105 ± 5 | 91 ± 6 |
| *p < 0.05 compared to Vehicle + Vehicle group. | |||
| **p < 0.05 compared to Vehicle + Capsaicin group. |
Experimental Protocols
Animal Models of Trigeminal Nerve Activation
This model is used to induce acute activation of the trigeminal system, mimicking aspects of migraine.
Protocol:
-
Animals: Male Wistar rats (250-300 g) are used.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Intracisternal Injection: Mount the anesthetized rat in a stereotaxic frame. A midline incision is made on the neck to expose the atlanto-occipital membrane. A Hamilton syringe is used to slowly inject capsaicin (e.g., 10 nmol in a volume of 10 µL) into the cisterna magna.
-
This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to capsaicin injection.
-
Post-Injection Monitoring: Monitor the animal for recovery from anesthesia. The animal is then processed for downstream analysis (e.g., immunohistochemistry, CGRP assay) at a predetermined time point (e.g., 2 hours post-capsaicin).
This model induces a trigeminal neuropathic pain state characterized by mechanical allodynia.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.).
-
Surgical Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Retract the soft tissue to expose the infraorbital nerve within the orbit.
-
Carefully dissect the infraorbital nerve from the surrounding connective tissue.
-
Loosely tie two chromic gut ligatures (5-0) around the nerve.
-
Suture the incision.
-
-
Sham Control: In sham-operated rats, the infraorbital nerve is exposed, but no ligatures are applied.
-
Post-Surgical Care: Provide appropriate post-operative analgesia and monitor the animal's recovery. Behavioral testing can commence after a recovery period (e.g., 7 days).
Methods for Assessing Trigeminal Nerve Activation
This test measures the withdrawal threshold to a mechanical stimulus applied to the face.
Protocol:
-
Acclimation: Acclimate the rats to the testing environment and apparatus (e.g., a Plexiglas chamber with a wire mesh floor) for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing force to the vibrissal pad area of the rat's face.
-
Response: A positive response is defined as a brisk head withdrawal, shaking, or wiping the face with the forepaw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
c-Fos is an immediate-early gene product and a marker of neuronal activation.
Protocol:
-
Tissue Collection: Two hours after trigeminal activation, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brainstem Dissection: Dissect the brainstem and post-fix in 4% paraformaldehyde, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut coronal sections (e.g., 30 µm) of the trigeminal cervical complex (TCC) using a cryostat.
-
Staining:
-
Incubate the sections with a primary antibody against c-Fos.
-
Wash and incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB) to visualize the c-Fos positive neurons.
-
-
Quantification: Count the number of c-Fos immunoreactive nuclei in the TCC using a light microscope and image analysis software.
This assay measures the release of CGRP, a key neuropeptide in trigeminal nociception.
Protocol:
-
Tissue Collection: Euthanize the rats and dissect the trigeminal ganglia and dura mater.
-
Incubation: Place the tissues in a synthetic interstitial fluid (SIF) buffer.
-
Stimulation: To evoke CGRP release, incubate the tissues in a high-potassium SIF or a buffer containing a stimulating agent (e.g., capsaicin).
-
Sample Collection: Collect the supernatant at baseline and after stimulation.
-
Quantification: Measure the CGRP concentration in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit.
This technique allows for the direct measurement of ion channel activity in individual trigeminal ganglion neurons.
Protocol:
-
Neuron Culture: Isolate and culture trigeminal ganglion neurons from rats.
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to establish a whole-cell recording configuration on a single neuron.
-
GABA Application: Apply GABA at its EC₅₀ concentration to elicit a baseline current.
-
This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-induced current.
-
Data Analysis: Measure the amplitude and kinetics of the currents to quantify the modulatory effect of this compound.
References
- 1. The α6 subunit-containing GABAA receptor: A novel drug target for inhibition of trigeminal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The α6 Subunit-Containing GABAA Receptor: A Novel Drug Target for Inhibition of Trigeminal Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PZ-II-029 solubility issues in aqueous buffers
Welcome to the technical support center for PZ-II-029. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended procedure?
A1: this compound is a lipophilic molecule, as indicated by its XLogP of 3, and is known to have low solubility in aqueous solutions.[1] Direct dissolution in aqueous buffers is often challenging. The recommended method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.
Recommended Protocol:
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Prepare a Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. This compound is soluble in DMSO up to 100 mM.
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Dilution into Aqueous Buffer: To minimize precipitation, add the DMSO stock solution drop-wise to your vigorously vortexing aqueous buffer. This rapid mixing helps to prevent the compound from crashing out of solution. It is advisable to perform serial dilutions to reach your desired final concentration.
Q2: After diluting my this compound DMSO stock solution into my aqueous buffer, I observe precipitation. What are the likely causes and how can I resolve this?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several troubleshooting steps:
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Decrease the Final Concentration: Your target concentration may be too high for the aqueous buffer system. Try testing a lower final concentration of this compound.
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Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.
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Adjust the Co-Solvent Concentration: While minimizing the organic solvent concentration is generally recommended to avoid off-target effects, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. However, it is critical to first validate the tolerance of your specific assay to the higher DMSO concentration, as it can impact cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should be determined empirically.
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Use Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more homogenous suspension.
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Consider Buffer Composition: The pH and composition of your buffer can influence the solubility of this compound. See Q3 for more details.
Q3: Can the choice of aqueous buffer (e.g., PBS vs. Tris) affect the solubility of this compound?
A3: Yes, the composition of the aqueous buffer can influence the solubility of small molecules. While specific data for this compound in different buffers is not available, here are some general considerations:
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pH: The solubility of compounds with ionizable groups can be highly pH-dependent. This compound's structure contains nitrogen atoms that could be protonated at acidic pH, potentially increasing its solubility. Experimenting with a range of pH values for your buffer may help to identify optimal conditions.
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Ionic Strength: The salt concentration of the buffer can also play a role. For some compounds, solubility can be increased or decreased by altering the ionic strength.
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Buffer Components: Tris and phosphate-based buffers have different properties. For instance, phosphate buffers can sometimes precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺), which might be present in your experimental system.
If you continue to experience issues, it is recommended to empirically test the solubility of this compound in a few different buffer systems to find the most suitable one for your application.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | |
| Aqueous Buffers (e.g., PBS, Tris) | Sparingly soluble | General chemical properties |
Note: The solubility in aqueous buffers is an estimation based on the chemical properties of this compound. It is strongly recommended to experimentally determine the solubility limit for your specific buffer system and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol provides a general method for determining the approximate solubility of this compound in your aqueous buffer of choice.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO)
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Your aqueous buffer (e.g., PBS, pH 7.4)
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Microcentrifuge tubes
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Vortexer
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Spectrophotometer or HPLC
Procedure:
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Prepare a Concentrated Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 50 mM).
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Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is kept constant across all dilutions and is compatible with your downstream assay.
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Equilibration: Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.
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Visual Inspection: Visually inspect each tube for any signs of precipitation.
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Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
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Quantification: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
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Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate solubility limit under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Optimizing PZ-II-029 Concentration for Maximal GABAA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with PZ-II-029, a selective positive allosteric modulator (PAM) of α6 subunit-containing GABAA receptors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrazoloquinolinone derivative that acts as a positive allosteric modulator of GABAA receptors.[3][4] It exhibits high selectivity for GABAA receptors containing the α6 subunit, specifically the α6β3γ2 subtype. As a PAM, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, without directly activating the receptor itself. This modulation leads to an increased influx of chloride ions, resulting in neuronal hyperpolarization and a general inhibitory effect on neurotransmission.
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the specific experimental setup, including the expression system (e.g., Xenopus oocytes, mammalian cell lines), the GABAA receptor subtype being studied, and the GABA concentration used. Based on available data, concentrations in the range of 100 nM to 10 µM are typically used to elicit significant potentiation of GABA-evoked currents at α6β3γ2 receptors. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, dilute the DMSO stock into your physiological buffer. Be mindful of the final DMSO concentration in your experiments, as high concentrations can have off-target effects. It is generally recommended to keep the final DMSO concentration below 0.1%.
Q4: Does this compound have effects on other GABAA receptor subtypes?
A4: While this compound shows high selectivity for α6-containing GABAA receptors, it can exhibit modulatory effects on other subtypes at higher concentrations. For instance, at a concentration of 10 µM, this compound has been shown to produce approximately 200% potentiation of GABA currents in non-α6 αxβ3γ2 receptors. Therefore, it is essential to consider potential off-target effects when interpreting data, especially at higher concentrations.
Data Presentation
Table 1: Concentration-Dependent Modulation of GABAA Receptor Subtypes by this compound
| GABAA Receptor Subtype | This compound Concentration (µM) | Modulation of GABA-evoked Current (% of control) | Reference |
| α1β3γ2 | 10 | ~210 | |
| α6β3γ2 | Not explicitly stated | Potentiation observed |
Note: This table is based on available data and further characterization is recommended for precise EC50 determination.
Experimental Protocols
Electrophysiological Assessment of this compound Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from methodologies described in studies characterizing pyrazoloquinolinone modulators.
1. Oocyte Preparation and Receptor Expression:
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Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
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Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α6, β3, and γ2). The ratio of injected cRNAs may need to be optimized for maximal receptor expression.
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Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
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Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (ORi).
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Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
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Voltage-clamp the oocyte at a holding potential of -60 mV.
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Establish a stable baseline current.
3. Drug Application and Data Acquisition:
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To determine the potentiating effect of this compound, first apply a low concentration of GABA (EC5-EC20) to elicit a control current.
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Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 100 µM).
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To construct a concentration-response curve, normalize the potentiation by dividing the peak current amplitude in the presence of this compound by the peak current amplitude of the GABA control.
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Fit the concentration-response data to the Hill equation to determine the EC50 and Hill coefficient.
Workflow for Electrophysiological Screening:
Troubleshooting Guides
Issue 1: Low or no potentiation of GABA-evoked currents.
| Possible Cause | Troubleshooting Step |
| Incorrect GABAA receptor subtype expression. | Verify the expression of the α6 subunit using a positive control known to be active at α6-containing receptors. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions at -20°C or -80°C. |
| Suboptimal GABA concentration. | The potentiating effect of PAMs is highly dependent on the GABA concentration. Perform a GABA concentration-response curve and use a concentration in the EC5-EC20 range for your potentiation experiments. |
| Issues with the recording system. | Check the integrity of your electrodes, perfusion system, and amplifier. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent oocyte quality. | Use oocytes from a healthy, well-maintained frog colony. Select oocytes of similar size and appearance for your experiments. |
| Variable receptor expression levels. | Inject a consistent amount of cRNA into each oocyte. If possible, perform quality control to assess receptor expression levels before recording. |
| Precipitation of this compound in aqueous solution. | Due to its hydrophobicity, this compound may precipitate in physiological buffers at higher concentrations. Visually inspect your working solutions for any signs of precipitation. Consider using a solubilizing agent like Pluronic F-127, but be aware of its potential side effects. |
| Run-down of GABA-evoked currents. | Allow for sufficient washout and recovery time between drug applications. Monitor the stability of the GABA control response throughout the experiment. |
Issue 3: Suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | Perform a careful concentration-response analysis to use the lowest effective concentration that produces a significant potentiation at your target receptor. |
| Interaction with other cellular components. | To confirm that the observed effect is mediated through GABAA receptors, test the effect of a GABAA receptor antagonist, such as bicuculline or picrotoxin. The potentiation by this compound should be blocked by the antagonist. |
| Non-specific effects of the vehicle (DMSO). | Perform vehicle control experiments with the same final concentration of DMSO used in your drug applications to ensure it has no effect on its own. |
Logical Flow for Troubleshooting Low Potentiation:
Signaling Pathway
The binding of GABA to its receptor opens a chloride channel, leading to an influx of Cl- ions and hyperpolarization of the neuron. This compound, as a positive allosteric modulator, binds to a site on the GABAA receptor distinct from the GABA binding site. This binding event increases the receptor's affinity for GABA, leading to a greater chloride influx for a given GABA concentration and thus enhanced neuronal inhibition.
GABAA Receptor Signaling Pathway with this compound Modulation:
References
improving signal-to-noise ratio in PZ-II-029 electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in PZ-II-029 electrophysiology recordings.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful biological signals, compromising experimental data. This guide provides a systematic approach to identifying and eliminating common sources of noise in your electrophysiology setup.
Q1: My recordings are showing significant 50/60 Hz line noise. What are the likely causes and how can I fix it?
A1: 50/60 Hz noise is the most common issue in electrophysiology and typically stems from improper grounding or interference from nearby electrical devices.
Common Causes:
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Improper Grounding: Ground loops are a primary cause of line noise.[1][2][3] This occurs when multiple ground paths exist, creating a loop that acts as an antenna for electromagnetic interference.
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Environmental Interference: Electrical equipment such as fluorescent lights, computer monitors, and power supplies can introduce significant 50/60 Hz noise.[2][4]
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Unshielded Cables: Cables that are not properly shielded can also pick up electrical noise.
Troubleshooting Steps:
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Implement Star Grounding: Connect all equipment to a single, central grounding point. Avoid "daisy-chaining" ground connections from one piece of equipment to another.
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Identify and Eliminate Environmental Noise Sources:
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Turn off non-essential electronics in the room one by one to see if the noise disappears. This includes overhead lights, monitors, and centrifuges.
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Move power cords and signal cables away from each other to prevent interference.
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Use a Faraday Cage: Ensure your setup is enclosed in a properly grounded Faraday cage to shield it from external electromagnetic fields.
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Check Your Perfusion System: A noisy perfusion system can be a source of electrical interference. Temporarily switch it off to see if the noise is reduced.
Q2: I'm observing high-frequency noise in my recordings. What should I investigate?
A2: High-frequency noise can originate from various digital components in your setup.
Common Causes:
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Digital Equipment: Computers, monitors, and data acquisition systems can all be sources of high-frequency noise.
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Improper Amplifier Settings: An excessively wide bandwidth setting on your amplifier can allow high-frequency noise to contaminate your signal.
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Headstage Issues: A faulty or poorly connected headstage can introduce noise.
Troubleshooting Steps:
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Optimize Amplifier Bandwidth: Set the low-pass filter on your amplifier to a frequency that is just above the highest frequency of your biological signal of interest. This will help to exclude extraneous high-frequency noise.
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Isolate Digital Components: If possible, move computers and monitors further away from the recording setup.
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Check Headstage and Electrode Holder: Ensure the headstage is securely connected and the electrode holder is clean and dry.
Q3: My baseline is noisy and unstable. What are the potential causes related to my electrode and preparation?
A3: A noisy baseline is often related to the electrode-preparation interface.
Common Causes:
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Poor Electrode Quality: High or unstable electrode resistance can contribute significantly to baseline noise.
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Inadequate Seal: In patch-clamp recordings, a poor seal between the pipette and the cell membrane is a major source of noise.
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Contaminated Solutions: Old or unfiltered solutions can introduce noise.
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Dirty Grounding Wire: An oxidized or dirty grounding wire can lead to an unstable ground connection.
Troubleshooting Steps:
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Optimize Your Electrodes:
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Use high-quality glass for pulling pipettes.
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Ensure your electrode resistance is within the optimal range for your experiment.
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For patch-clamp, fire-polishing the pipette tip can improve seal formation.
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Ensure a Good Seal: A tight gigaohm seal is crucial for low-noise patch-clamp recordings.
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Use Fresh, Filtered Solutions: Always use freshly prepared and filtered (0.22 µm) solutions for your experiments.
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Clean the Grounding Wire: Regularly clean your silver/silver-chloride grounding wire with bleach or ethanol to remove any oxidation.
Frequently Asked Questions (FAQs)
Q: What is a ground loop and how do I avoid it?
A: A ground loop occurs when there are multiple paths for electrical current to flow to the ground. This creates a loop that can pick up 50/60 Hz noise from the environment. To avoid ground loops, use a "star grounding" configuration where all equipment is connected to a single, central ground point.
Q: How important is a Faraday cage?
A: A Faraday cage is essential for shielding your sensitive electrophysiology setup from external electromagnetic interference, which is a major source of noise. Ensure that the cage is properly sealed and connected to the central ground of your setup.
Q: Can my perfusion system be a source of noise?
A: Yes, perfusion systems can introduce both electrical noise and mechanical vibrations. To minimize this, ensure the perfusion system is properly grounded and that the flow is smooth and does not cause movement of the preparation or recording electrode.
Q: What amplifier settings should I use to minimize noise?
A: Two key amplifier settings for noise reduction are gain and bandwidth.
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Gain: The gain should be set high enough to amplify your signal of interest to a level that can be accurately digitized, but not so high that it saturates the amplifier.
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Bandwidth: The bandwidth should be set to include the frequencies present in your biological signal while excluding extraneous higher and lower frequency noise.
Data and Protocols
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Electrode Resistance | 3-7 MΩ (for patch clamp) | Balances signal amplitude and noise. Higher resistance can increase noise. |
| Low-Pass Filter | 1-5 kHz (for action potentials) | Removes high-frequency noise without distorting the signal of interest. |
| High-Pass Filter | 0.1-1 Hz (for whole-cell) | Removes slow baseline drift. |
| Notch Filter | 50 or 60 Hz | Specifically removes power line noise, but use with caution as it can distort the signal. |
Experimental Protocols
Protocol 1: Systematic Noise Troubleshooting
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Establish a Baseline: With a model cell or electrode in the bath, observe the baseline noise level.
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Simplify the Setup: Turn off and unplug all non-essential equipment in and around the rig.
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Isolate Noise Sources: Turn on each piece of equipment one by one and observe its effect on the noise level.
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Check Grounding: Verify that all equipment is connected to a single ground point.
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Inspect the Faraday Cage: Ensure the cage is closed and properly grounded.
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Evaluate the Electrode: If noise persists, replace the electrode and re-evaluate.
Protocol 2: Electrode Preparation for Low-Noise Recordings
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Pull Pipettes: Use a high-quality borosilicate glass capillary and a reliable pipette puller to create pipettes with the desired resistance.
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Fire-Polish: Briefly heat the tip of the pipette in a microforge to smooth the opening, which can aid in forming a high-resistance seal.
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Backfill with Filtered Solution: Fill the pipette with a freshly prepared and filtered internal solution.
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Apply Positive Pressure: Before placing the pipette in the bath, apply slight positive pressure to the back of the pipette to keep the tip clean.
Visualizations
Caption: A workflow for systematically troubleshooting common noise sources.
References
Technical Support Center: Best Practices for Long-Term Storage of PZ-II-029 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage of PZ-II-029 in Dimethyl Sulfoxide (DMSO). Adherence to these best practices is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO up to 100 mM.[1] For creating stock solutions for long-term storage, it is imperative to use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic, and water contamination can lead to compound degradation and precipitation.[2][3]
Q2: What is the optimal temperature for storing this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store aliquots of this compound in DMSO at -20°C or -80°C. Studies on a variety of compounds have shown that these temperatures are generally suitable for maintaining the stability of small molecules in DMSO for extended periods. The solid, powdered form of this compound should be stored at +4°C as per the manufacturer's recommendation.[1]
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles, which can compromise the stability of the compound.[4] Additionally, using amber or opaque vials will protect the compound from light, and tightly sealing the vials will prevent moisture absorption.
Q4: Can I store my this compound stock solution at 4°C?
A4: While some compounds may be stable in DMSO at 4°C for short periods, for long-term storage, freezing at -20°C or -80°C is the recommended practice to ensure stability. A study on a large set of compounds demonstrated that 85% were stable in a DMSO/water mixture for up to 2 years at 4°C, but this may not apply to all compounds, and lower temperatures are generally preferred for long-term preservation.
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A5: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% to avoid cytotoxic effects. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation in DMSO stock solution upon thawing | - The compound has come out of solution during freezing.- The concentration of the stock solution is too high.- Water has been absorbed into the DMSO. | - Before use, ensure the solution is completely thawed and homogenous by gently warming to 37°C and vortexing.- Visually inspect for any particulate matter.- If precipitation persists, the stock concentration may be too high for the storage conditions. |
| Precipitation when diluting into aqueous buffer/media | - The compound has low aqueous solubility.- The final concentration in the aqueous solution exceeds its solubility limit.- "Salting out" effect from components in the media. | - Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution.- Reduce the final concentration of this compound in the assay.- Briefly sonicate or warm the final solution to aid dissolution.- Consider the use of a co-solvent if compatible with your assay. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution due to precipitation.- Multiple freeze-thaw cycles. | - Use a fresh aliquot for each experiment.- Perform a quality control check on your stock solution (see Experimental Protocols section).- Ensure the compound is fully dissolved before use. |
Summary of Quantitative Data
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≥99.9% purity) | Minimizes water-induced degradation and precipitation. |
| Stock Solution Concentration | Up to 100 mM | Based on known solubility of this compound. |
| Storage Temperature (Solid) | +4°C | Manufacturer's recommendation. |
| Storage Temperature (in DMSO) | -20°C or -80°C | Best practice for long-term stability of small molecules. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | <0.5% (cell-line dependent) | Minimizes cellular toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound powder in a sterile environment.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the stock solution into single-use amber vials with tight-fitting caps.
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Label the aliquots clearly with the compound name, concentration, date, and solvent.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of this compound Stock Solution by HPLC
This protocol provides a general method to assess the purity and concentration of your this compound stock solution over time.
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Time Zero (T=0) Analysis:
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Immediately after preparing the stock solution, take one aliquot.
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Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) with an appropriate solvent (e.g., acetonitrile/water mixture).
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Inject the sample into an HPLC system with a UV detector.
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Record the peak area and retention time. This will serve as your baseline.
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Stability Assessment at Subsequent Time Points:
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At predetermined intervals (e.g., 1, 3, 6 months), retrieve an aliquot stored under the desired conditions.
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Thaw the aliquot, vortex, and prepare a sample for HPLC analysis as described for T=0.
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Analyze the sample under the same HPLC conditions.
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Data Analysis:
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Compare the peak area of the main compound at each time point to the T=0 peak area to determine the percent remaining.
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The appearance of new peaks may indicate degradation.
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Visualizations
Caption: Troubleshooting workflow for common issues with this compound in DMSO.
Caption: Recommended workflow for the storage and handling of this compound in DMSO.
References
- 1. High-throughput quality control of DMSO acoustic dispensing using photometric dye methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding PZ-II-029 degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of PZ-II-029 to minimize degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor, with high selectivity for receptors containing the α6β3γ2 subunit. It enhances the effect of the inhibitory neurotransmitter GABA, making it a valuable tool for studying the role of α6-containing GABAA receptors in conditions like migraine.
Q2: What are the primary known causes of this compound degradation?
A2: The pyrazoloquinolinone core of this compound is susceptible to degradation from two primary sources:
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Photodegradation: Exposure to UV light can degrade the compound.
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Thermal Degradation: Decomposition can occur at temperatures above 150°C. While not specifically documented for this compound, related compounds can also undergo oxidation and reduction, suggesting these may be potential degradation pathways.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintaining the integrity of this compound. Recommendations are summarized in the table below. Always store the compound in a dry, dark environment.
Q4: Can I prepare aqueous solutions of this compound in advance?
A4: There is limited data on the stability of this compound in aqueous physiological buffers. Due to the potential for hydrolysis and degradation, it is strongly recommended to prepare fresh aqueous dilutions from a DMSO stock solution immediately before each experiment. If storing aqueous solutions is unavoidable, it is advisable to conduct a small-scale stability test for your specific buffer and storage conditions.
Q5: What are the visual signs of this compound degradation?
A5: While specific visual indicators for this compound degradation are not well-documented, any change in the appearance of the solid powder or solutions, such as a distinct color change or the formation of precipitate, should be considered a sign of potential degradation. The solid compound is typically a powder.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions for both the solid compound and stock solutions (see tables below). 2. Ensure protection from light during all experimental steps by using amber vials or covering containers with foil. 3. Prepare fresh dilutions for each experiment from a frozen DMSO stock. |
| 4. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. | ||
| Precipitate forms in the final aqueous dilution. | Low solubility of this compound in the aqueous buffer. | 1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but still compatible with your experimental system. 2. Consider a gentle vortex or sonication to aid dissolution, but avoid excessive heating. 3. If precipitation persists, a different formulation approach may be necessary, such as the use of co-solvents or other excipients (requires validation). |
| Difficulty dissolving the solid this compound. | Inappropriate solvent. | This compound is soluble in DMSO.[1][2] Ensure you are using a high-quality, anhydrous grade of DMSO. |
Data Summary Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C18H15N3O3 |
| Molecular Weight | 321.34 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Protection |
| Solid Powder (Short-term) | 0 - 4°C | Days to weeks | Dry, dark place |
| Solid Powder (Long-term) | -20°C | Months to years | Dry, dark place |
| DMSO Stock Solution (Short-term) | 0 - 4°C | Days to weeks | Dark, tightly sealed vial |
| DMSO Stock Solution (Long-term) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Dark, tightly sealed vial, single-use aliquots recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weighing: In a controlled environment, weigh the desired amount of this compound powder.
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Dissolution: Add a sufficient volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Vortex gently until the solid is completely dissolved.
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Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
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Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vivo Administration in a Rat Migraine Model (Reference)
This is a reference protocol and may require optimization for your specific experimental design.
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Animal Model: Male Wistar rats (250-300 g).
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Stock Solution: Prepare a stock solution of this compound in DMSO as described in Protocol 1.
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Working Solution Preparation: Immediately before administration, dilute the DMSO stock solution in a suitable vehicle (e.g., saline or a saline/DMSO/Tween 80 mixture) to the final desired concentration for injection. Ensure the final DMSO concentration is well-tolerated by the animals.
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Administration: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 1-10 mg/kg.
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Timing: In the referenced study, this compound was administered 30 minutes before the induction of the migraine model with capsaicin.
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Recommended workflow for handling this compound.
References
interpreting variable results in PZ-II-029 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PZ-II-029 in in vivo studies. Our goal is to help you interpret variable results and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor, with high selectivity for subtypes containing the α6β3γ2 subunits. It does not activate the receptor on its own but enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This potentiation of GABAergic inhibition is the basis for its therapeutic effects.
Q2: What are the reported in vivo effects of this compound?
A2: In vivo studies in a rat migraine model have shown that this compound can inhibit central and peripheral trigeminal responses. Specifically, it has been observed to attenuate trigeminal cervical complex (TCC) neuronal activation and reduce the elevation of calcitonin gene-related peptide (CGRP) in the trigeminal ganglia.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO. For in vivo studies, it is crucial to prepare a vehicle solution that is well-tolerated by the animals. A common vehicle for similar compounds is a mixture of saline, DMSO, and a solubilizing agent like Tween 80. Always refer to the manufacturer's specific recommendations for storage conditions to ensure compound stability.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be highly selective for α6-containing GABAA receptors, all compounds have the potential for off-target effects, especially at higher concentrations. If you observe unexpected phenotypes, consider performing counter-screens or consulting the literature for potential interactions with other receptors or channels.
Troubleshooting Variable In Vivo Results
Interpreting variability is a common challenge in in vivo pharmacology. This guide addresses potential sources of inconsistent results in your this compound experiments.
Q5: We are observing high variability in the response to this compound between individual animals. What are the potential causes?
A5: High inter-animal variability can stem from several factors. Consider the following:
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Biological Variability:
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Genetics: Even within an inbred strain, there can be genetic drift. Ensure your animals are from a reliable and consistent source.
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Sex and Age: Hormonal cycles in females and developmental changes can significantly impact drug response. Ensure your experimental groups are well-matched for sex and age.
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Microbiome: The gut microbiome can influence drug metabolism and should be considered a potential source of variability.
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Experimental Procedure Variability:
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Dosing Accuracy: Inaccurate dosing, especially with small volumes, can lead to significant differences in exposure. Ensure proper calibration of equipment and consistent administration technique.
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Animal Handling: Stress from handling can alter physiological responses. Handle all animals consistently and allow for an acclimatization period before dosing and testing.
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Environmental Factors:
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Housing Conditions: Differences in cage density, bedding, and enrichment can impact animal stress levels and behavior.
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Light/Dark Cycle: As nocturnal animals, rodents' activity and metabolism fluctuate with the light cycle. Dosing and testing at the same time each day is critical.
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Q6: Our study failed to replicate the previously reported efficacy of this compound. What should we investigate?
A6: A lack of efficacy could be due to a number of issues. A systematic review of your protocol is recommended:
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Compound Integrity:
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Solubility: Was the compound fully dissolved in the vehicle? Precipitation can lead to a lower effective dose being administered.
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Stability: Has the compound been stored correctly? Degradation can lead to a loss of potency.
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Pharmacokinetics (PK):
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Route of Administration: Ensure the route of administration (e.g., intraperitoneal, oral) is appropriate and consistent with previous studies.
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Metabolism: The vehicle used can impact absorption and metabolism. Consider if your vehicle is significantly different from what has been reported.
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Pharmacodynamics (PD):
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Target Engagement: Are you confident the drug is reaching the target tissue at a sufficient concentration to exert its effect? A pilot PK/PD study may be necessary.
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Disease Model: Is your animal model of disease induction consistent and robust? Variability in the model itself can mask the effects of the compound.
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Quantitative Data Summary
| Parameter | Value | Animal Model | Source |
| Effective Dose Range | 1-10 mg/kg (i.p.) | Male Wistar Rats | [1] |
| Primary Endpoint | Inhibition of trigeminal activation | Male Wistar Rats | [1] |
| Key Biomarker Effects | Attenuation of TCC neuronal activation and CGRP immunoreactivity | Male Wistar Rats | [1] |
Detailed Experimental Protocol: Rat Migraine Model
The following is a generalized protocol based on published in vivo studies with this compound. Researchers should adapt this to their specific experimental context and institutional guidelines.
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Animal Model: Male Wistar rats (250-300g) are used. Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
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Acclimatization: Allow at least one week for animals to acclimate to the facility before any experimental procedures.
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Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline containing 5% DMSO and 5% Tween 80). The solution should be prepared fresh on the day of the experiment.
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Dosing:
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Administer this compound at doses ranging from 1 to 10 mg/kg via intraperitoneal (i.p.) injection.
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The control group receives an equivalent volume of the vehicle.
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Induction of Migraine-like Symptoms: 30 minutes after this compound or vehicle administration, induce trigeminal activation by intracisternal (i.c.) instillation of capsaicin.
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Endpoint Analysis:
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Behavioral Monitoring: Observe and score relevant behaviors (e.g., head scratching, freezing) for a defined period post-capsaicin injection.
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Immunohistochemistry: At the end of the observation period, euthanize the animals and collect trigeminal ganglia and brainstem tissue for analysis of CGRP and neuronal activation markers (e.g., c-Fos).
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Visualizations
Signaling Pathway of this compound
Caption: this compound allosterically modulates the α6β3γ2 GABAA receptor.
Troubleshooting Workflow for Variable In Vivo Results
Caption: A systematic workflow for troubleshooting variable in vivo data.
References
Technical Support Center: PZ-II-029 & DMSO Vehicle Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PZ-II-029 with dimethyl sulfoxide (DMSO) as a vehicle. Adhering to proper experimental controls is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the GABA-A receptor, with high selectivity for subtypes containing the α6β3γ2 subunits. It does not directly activate the receptor but enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to an increased influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.
Q2: Why is DMSO used as a vehicle for this compound?
This compound is a hydrophobic molecule with low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an effective vehicle for introducing this compound into in vitro and in vivo experimental systems.[1] this compound is soluble up to 100 mM in DMSO.
Q3: What are the potential off-target effects of DMSO?
DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results if not properly controlled. These effects are concentration- and time-dependent and can include:
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Cytotoxicity: At higher concentrations, DMSO can cause cell death.
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Altered Cell Growth and Viability: Low concentrations can sometimes stimulate cell growth, while higher concentrations can be inhibitory.[1]
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Neuronal Effects: In neuronal cultures, DMSO concentrations ≥0.5% can disrupt morphology and reduce viability. For neuronal studies, it is recommended to keep the final DMSO concentration at or below 0.25% to avoid spurious vehicle effects.
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Modulation of Neuronal Activity: Even at low concentrations (e.g., 0.3%), DMSO has been shown to affect synaptic structure and glutamate receptor density.
Q4: What is a vehicle control and why is it essential?
A vehicle control is an experimental group that is treated with the solvent used to dissolve the test compound (in this case, DMSO) at the same final concentration as the experimental group, but without the test compound itself. This is a critical control because it allows researchers to distinguish the biological effects of the test compound (this compound) from any effects caused by the solvent. Without a proper vehicle control, any observed effects could be incorrectly attributed to the compound when they are, in fact, a result of the DMSO.
Troubleshooting Guide
Problem 1: I'm observing high levels of cell death in both my this compound treated and vehicle control groups.
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Possible Cause: The final concentration of DMSO is too high for your specific cell type.
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Solution:
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Determine the maximum tolerable DMSO concentration for your cells. Before proceeding with your this compound experiments, perform a dose-response curve with DMSO alone to determine the highest concentration that does not significantly affect cell viability over your experimental time course.
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Reduce the final DMSO concentration. Prepare a more concentrated stock solution of this compound in 100% DMSO. This will allow you to add a smaller volume to your culture medium to achieve the desired final concentration of this compound, thereby lowering the final DMSO concentration. For example, if you are currently using a 10 mM stock of this compound and your final DMSO concentration is 1%, preparing a 100 mM stock will allow you to achieve the same final this compound concentration with a final DMSO concentration of 0.1%.
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Problem 2: My vehicle control group shows a significant biological effect compared to the untreated (media-only) control.
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Possible Cause: Your cells are particularly sensitive to DMSO, and even at a concentration that is not overtly cytotoxic, DMSO is influencing the biological pathway you are studying.
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Solution:
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Lower the DMSO concentration. As with Problem 1, aim to use the lowest possible final concentration of DMSO (ideally ≤ 0.1% for most cell lines, and ≤ 0.25% for primary neurons).
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Match DMSO concentrations across all treatment groups. If you are testing a range of this compound concentrations prepared from a single stock, the final DMSO concentration will vary. It is crucial to have a corresponding vehicle control for each this compound concentration to account for these differences.
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Consider alternative solvents. If lowering the DMSO concentration is not feasible due to solubility issues with this compound, you may need to explore other less biologically active solvents. However, this will require re-validating the solubility and stability of this compound in the new solvent.
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Problem 3: this compound precipitates out of solution when I add it to my aqueous culture medium.
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Possible Cause: The final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration.
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Solution:
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Increase the final DMSO concentration slightly, ensuring it remains below the cytotoxic threshold for your cells.
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Prepare fresh dilutions. Do not store dilute aqueous solutions of this compound for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment.
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Ensure proper mixing. When adding the this compound/DMSO stock to your culture medium, vortex or pipette mix thoroughly to ensure even dispersion and prevent localized high concentrations that may lead to precipitation.
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Quantitative Data on DMSO Cytotoxicity
The following table summarizes the observed effects of different DMSO concentrations on various cell types. It is important to note that these are general guidelines, and the optimal concentration should be determined empirically for your specific experimental system.
| DMSO Concentration (v/v) | Cell Type | Observed Effect | Reference |
| ≤ 0.1% | Most cell lines | Generally considered safe with minimal to no cytotoxic effects. | |
| ≤ 0.25% | Primary Neurons | Recommended maximum concentration to avoid spurious vehicle effects. | |
| 0.3% | Drosophila Neurons | Aberrant morphology of synaptic structure. | |
| ≥ 0.5% | Primary Neurons | Markedly disrupts morphology and reduces viability. | |
| 0.5% - 1.0% | Astrocytes | May induce reactive gliosis and enhance proliferation. | |
| ≥ 1% | Primary Neurons | Progressive and dramatic loss of viability. | |
| ≥ 2% | Human Leukemic Cell Lines | Significant time-dependent cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Prepare a 100 mM Stock Solution of this compound in 100% DMSO.
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This compound has a molecular weight of approximately 321.33 g/mol .
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To prepare 1 mL of a 100 mM stock solution, dissolve 32.13 mg of this compound in 1 mL of 100% sterile-filtered DMSO.
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
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Prepare Working Dilutions.
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Thaw an aliquot of the 100 mM this compound stock solution.
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Perform serial dilutions in 100% DMSO to create a range of intermediate stock solutions.
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For your final working concentrations, dilute the intermediate stocks into your culture medium. Crucially, ensure that the final concentration of DMSO in your culture medium is consistent across all experimental and vehicle control groups and remains below the predetermined cytotoxic threshold for your cell line.
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Protocol 2: In Vitro Cell-Based Assay with Vehicle Control
This protocol provides a general framework for a cell-based assay. Specific parameters such as cell seeding density, treatment duration, and the final assay readout will need to be optimized for your experiment.
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Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
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Preparation of Treatment Media:
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Untreated Control: Prepare culture medium without any additions.
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Vehicle Control: Prepare culture medium containing the same final concentration of DMSO that will be used for the highest concentration of this compound. For example, if your highest this compound concentration requires a 1:1000 dilution from a DMSO stock (resulting in 0.1% DMSO), your vehicle control will be culture medium with 0.1% DMSO.
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This compound Treatment: Prepare culture medium containing the desired final concentrations of this compound.
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Treatment:
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Remove the old medium from the cells.
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Add the prepared treatment media to the appropriate wells.
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Incubation: Incubate the cells for the desired duration of your experiment.
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Assay: Perform your chosen assay to measure the biological endpoint of interest (e.g., cell viability assay, electrophysiology, protein expression analysis).
Visualizations
Caption: Experimental workflow for using this compound with appropriate DMSO vehicle controls.
Caption: this compound enhances GABA's inhibitory effect at the GABA-A receptor.
Caption: Decision tree for troubleshooting unexpected vehicle effects.
References
ensuring consistent PZ-II-029 activity across experimental batches
Welcome to the technical support center for PZ-II-029. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent experimental outcomes with this compound across different batches. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the GABAA receptor, exhibiting high selectivity for the α6β3γ2 subunit.[1][2] It enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibitory neurotransmission.[3] This modulation of the ion channel can inhibit neuronal excitability.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at +4°C for the short term (days to weeks) and -20°C for the long term (months to years).[4] It is soluble in DMSO, with a reported solubility of up to 100 mM. Prepare stock solutions in DMSO and store them at -20°C. The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping. Due to potential light sensitivity of the pyrazoloquinolinone core, it is recommended to use amber glassware for storage.
Q3: How can I ensure the quality and consistency of a new batch of this compound?
Ensuring batch-to-batch consistency is crucial for reproducible research. Always request and carefully review the Certificate of Analysis (CoA) for each new batch. Key parameters to check on the CoA include:
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Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for research-grade this compound.
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Identity: Confirmed by methods such as ¹H NMR and Mass Spectrometry (MS) to ensure the correct chemical structure.
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Appearance: Should be a solid powder.
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Solubility: Confirmed to be soluble in the appropriate solvent (e.g., DMSO).
Q4: What are the common causes of variability in experimental results with this compound?
Variability in experimental outcomes can arise from several factors:
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Inconsistent Compound Quality: Differences in purity or the presence of impurities between batches can significantly alter the compound's activity.
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Improper Storage and Handling: Degradation of the compound due to incorrect storage (e.g., exposure to light or moisture) can lead to reduced potency.
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Inaccurate Solution Preparation: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations.
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Experimental System Variability: The health and density of cells, the expression levels of the target receptor (α6β3γ2), and the age and condition of Xenopus oocytes can all contribute to variability.
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Assay Conditions: Minor variations in buffer pH, temperature, or incubation times can impact results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Reduced or No Activity of this compound
| Potential Cause | Troubleshooting Step | Success Indicator |
| Compound Degradation | 1. Verify the storage conditions of your current batch of this compound. 2. Prepare a fresh stock solution from a new, unopened vial. 3. Compare the activity of the new stock solution with the old one. | Activity is restored with the freshly prepared solution. |
| Incorrect Concentration | 1. Double-check all calculations for stock solution and final dilution preparations. 2. Use a calibrated balance for weighing the compound. 3. Perform a concentration-response curve to ensure the expected EC50 is achieved. | The expected dose-dependent effect is observed. |
| Low Receptor Expression | 1. Verify the expression of the α6β3γ2 GABAA receptor subunit in your experimental system (e.g., via Western blot or qPCR). 2. If using transient transfection, optimize transfection efficiency. | Increased receptor expression correlates with restored this compound activity. |
| Assay Condition Drift | 1. Calibrate all equipment (pipettes, pH meters, incubators). 2. Prepare fresh assay buffers and solutions. 3. Run a positive control (a known GABAA modulator) to validate the assay. | The positive control behaves as expected, and this compound activity is restored. |
Problem 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Success Indicator |
| Inconsistent Cell/Oocyte Health | 1. Monitor cell viability and morphology. 2. For oocytes, use a consistent size and stage for experiments. 3. Ensure consistent incubation times and conditions post-injection/transfection. | Reduced standard deviation between replicate measurements. |
| Pipetting Inaccuracy | 1. Calibrate pipettes regularly. 2. Use appropriate pipette volumes for the desired range. 3. Employ reverse pipetting for viscous solutions like DMSO stocks. | Improved consistency in dose-response curves. |
| Edge Effects in Plate-Based Assays | 1. Avoid using the outer wells of microplates. 2. Ensure proper humidity control during incubation to minimize evaporation. | Reduced variability between wells receiving the same treatment. |
Quality Control and Batch Validation Workflow
To proactively ensure consistent this compound activity, a systematic quality control workflow should be implemented for each new batch.
Caption: A logical workflow for validating a new batch of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Calibrated analytical balance
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Calibrated micropipettes
Procedure:
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Stock Solution (100 mM):
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Tare a sterile microcentrifuge tube on an analytical balance.
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Carefully weigh a small amount of this compound powder (e.g., 3.21 mg).
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Calculate the required volume of DMSO to achieve a 100 mM concentration. (Molecular Weight of this compound is 321.33 g/mol ).
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Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
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For 3.21 mg: Volume = 0.00321 g / (0.1 mol/L * 321.33 g/mol ) = 0.0001 L = 100 µL
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Add the calculated volume of DMSO to the tube.
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
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Store at -20°C.
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Working Solutions:
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Prepare serial dilutions from the stock solution using the appropriate assay buffer.
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Ensure thorough mixing at each dilution step.
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Prepare fresh working solutions for each experiment.
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Protocol 2: Functional Characterization of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is based on methodologies described for similar GABAA receptor modulators.
1. Oocyte Preparation and Receptor Expression:
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Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
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Inject oocytes with cRNAs encoding the human α6, β3, and γ2 GABAA receptor subunits.
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Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
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Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
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Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-5 MΩ).
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Clamp the oocyte membrane potential at a holding potential of -60 mV.
3. Application of GABA and this compound:
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Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC5-EC10).
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To test the modulatory effect of this compound, co-apply the same concentration of GABA with varying concentrations of this compound.
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Ensure a sufficient washout period between applications to allow for receptor recovery.
4. Data Analysis:
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Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
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Calculate the potentiation of the GABA response by this compound.
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Plot the concentration-response curve and determine the EC50 and maximum efficacy.
Signaling Pathway
Caption: The signaling pathway of this compound as a positive allosteric modulator.
References
addressing low signal intensity in PZ-II-029 patch clamp experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity during patch clamp experiments involving the GABAA receptor modulator, PZ-II-029.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity during patch clamp recordings can arise from a variety of factors, ranging from suboptimal seal formation to issues with the recording solutions or the health of the cells. This guide will walk you through a series of questions to help you diagnose and resolve the issue.
Question: My whole-cell patch clamp recording shows a very small or no current in response to GABA application when using this compound. What should I check first?
Answer: The first and most critical parameter to verify is the quality of your giga-seal. A poor seal between the patch pipette and the cell membrane will prevent you from effectively clamping the cell's voltage and will allow current to leak, resulting in a low signal-to-noise ratio.
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Check Your Seal Resistance: Before breaking into the cell (going whole-cell), ensure you are consistently achieving a high-resistance seal (a "giga-seal"), typically >1 GΩ. If your seal resistance is low, the recorded currents will be significantly attenuated.
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Pipette Preparation: Ensure your pipettes are properly fire-polished. Rough pipette tips can damage the cell membrane and prevent the formation of a tight seal.
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Cell Health: Only use healthy, viable cells for patching. Unhealthy cells will have a compromised membrane and will not form a good seal.
Question: I have a stable giga-seal, but my signal is still low. What is the next step?
Answer: After confirming a good seal, the next step is to assess the parameters of your whole-cell configuration and the health of the patched cell.
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Rupturing the Membrane: Ensure that the patch of membrane under the pipette tip has been cleanly ruptured to achieve the whole-cell configuration. You can apply gentle suction to break through. A partial rupture will result in a high access resistance.
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Access Resistance (Ra): Monitor your access resistance. A high or unstable Ra will act as a low-pass filter, attenuating your signal and slowing its kinetics. If Ra is high (>20 MΩ), you may need to apply additional suction or discard the cell.
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Cell Capacitance and Membrane Resistance (Cm and Rm): Check the cell's capacitance and membrane resistance. A low Rm can indicate a leaky cell, which will result in a smaller signal.
Question: My seal and whole-cell parameters seem acceptable, but the GABA-evoked currents are still weak, even with this compound. What else could be the problem?
Answer: At this stage, you should consider the composition of your recording solutions, the function of your perfusion system, and the properties of the compound you are using.
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Solution Composition:
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Internal Solution: Ensure your internal (pipette) solution has the correct ionic composition and that the chloride concentration is appropriate for the expected currents. For GABAA receptors, a high internal chloride concentration is often used to increase the driving force and generate larger inward currents at negative holding potentials.
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External Solution: Verify the composition of your external (bath) solution. The absence of necessary ions or the presence of blocking agents can inhibit channel function.
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GABA Concentration: Ensure that the concentration of GABA you are applying is sufficient to elicit a response. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and receptor subtype.
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Perfusion System: Check that your perfusion system is delivering the agonist (GABA) and modulator (this compound) effectively to the cell. A slow or inefficient perfusion system can lead to a slower and smaller apparent response.
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This compound Properties:
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This compound is a positive allosteric modulator of α6β3γ2 GABAA receptors.[1] Its effect is dependent on the presence of GABA. It enhances the current elicited by GABA but does not activate the receptor on its own.
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Ensure that this compound is fully dissolved in your external solution and is being applied at the intended concentration.
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Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on GABAA receptor currents?
A1: this compound is a positive allosteric modulator that potentiates GABA-evoked currents, particularly at GABAA receptors containing the α6 subunit.[1] You should expect to see an increase in the amplitude of the GABA-evoked current in the presence of this compound.
Q2: Could the low signal be specific to the cells I am using?
A2: Yes. The expression levels of the target GABAA receptor subunits can vary significantly between cell types and even between individual cells. If the cells you are using have low expression of the GABAA receptor subtype that is sensitive to this compound, the resulting signal will be small.
Q3: How can I confirm that my recording system is functioning correctly?
A3: You can test your system by recording from a cell type known to have a robust GABAA receptor response or by using a known agonist at a high concentration to elicit a maximal response. This can help you to determine if the issue is with your setup or with your specific experimental conditions.
Q4: Can the holding potential affect the signal intensity?
A4: Yes. The holding potential determines the driving force for the ions passing through the channel. For GABAA receptors, which are chloride channels, the signal will be outward at potentials more positive than the chloride reversal potential and inward at potentials more negative. Ensure your holding potential is set appropriately to observe the desired current.
Data Presentation
The following table provides a hypothetical example of expected versus problematic values for key parameters in a whole-cell patch clamp experiment.
| Parameter | Expected Value | Problematic Value (Low Signal) | Potential Cause |
| Seal Resistance (Rseal) | > 1 GΩ | < 500 MΩ | Poor pipette-cell seal |
| Access Resistance (Ra) | < 20 MΩ | > 40 MΩ | Incomplete membrane rupture |
| Membrane Resistance (Rm) | > 200 MΩ | < 100 MΩ | Leaky or unhealthy cell |
| GABA-evoked Current | > 100 pA | < 20 pA | Low receptor expression, solution issue |
Experimental Protocols
Standard Whole-Cell Patch Clamp Protocol for GABAA Receptor Recording
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Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. Fire-polish the tip of the pipette to ensure a smooth surface.
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Internal Solution: Prepare an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust the pH to 7.3 with CsOH.
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External Solution: Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust the pH to 7.4 with NaOH.
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Cell Culture: Plate cells expressing the GABAA receptor subtype of interest onto glass coverslips.
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Recording:
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Place a coverslip with cells in the recording chamber and perfuse with external solution.
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Approach a cell with the patch pipette and apply positive pressure.
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Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a giga-seal.
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Once a stable giga-seal is formed, apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
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Hold the cell at a membrane potential of -60 mV.
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Apply GABA and/or this compound using a fast perfusion system and record the resulting currents.
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Visualizations
References
Validation & Comparative
Unveiling the Selectivity of PZ-II-029: A Comparative Analysis with Other GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a critical target for a wide array of therapeutics. The diverse subunit composition of GABAA receptors gives rise to a variety of receptor subtypes with distinct physiological roles and pharmacological profiles. This diversity presents an opportunity for the development of subtype-selective modulators with improved therapeutic efficacy and reduced side effects. This guide provides a detailed comparison of the selectivity profile of PZ-II-029, a novel positive allosteric modulator, with established GABAA modulators, including the classical benzodiazepine Diazepam, the Z-drug Zolpidem, and the neurosteroid Allopregnanolone.
Comparative Selectivity Profiles: A Quantitative Overview
The selectivity of a GABAA receptor modulator is a key determinant of its clinical effects. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potentiation (EC50) of this compound and other selected modulators across various GABAA receptor subtypes.
Table 1: Functional Potentiation of GABAA Receptors by this compound and Other Modulators
| Compound | Subtype | EC50 (µM) | Max Potentiation (% of GABA response) |
| This compound | α1β3γ2 | >10 | ~200% at 10µM[1] |
| α2β3γ2 | >10 | ~200% at 10µM[1] | |
| α3β3γ2 | >10 | ~200% at 10µM[1] | |
| α5β3γ2 | >10 | ~200% at 10µM[1] | |
| α6β3γ2 | ~3.1 | ~300%[1] | |
| Diazepam | α1β2γ2 | - | Potentiates |
| α2β2γ2 | - | Potentiates | |
| α3β2γ2 | - | Potentiates | |
| α5β2γ2 | - | Potentiates | |
| Zolpidem | α1β2γ2 | - | High Potentiation |
| α2β2γ2 | - | Lower Potentiation | |
| α3β2γ2 | - | Lower Potentiation | |
| α5β2γ2 | - | No significant potentiation | |
| Allopregnanolone | Various | - | Potentiates synaptic and extrasynaptic receptors |
Note: A comprehensive side-by-side comparison of EC50 values for all compounds across all subtypes is limited by the availability of directly comparable data in the literature. The information for Diazepam, Zolpidem, and Allopregnanolone is presented qualitatively based on established knowledge of their selectivity.
Table 2: Binding Affinities (Ki) of GABAA Receptor Modulators
| Compound | Subtype | Ki (nM) |
| This compound | α6β3γ2 | High Affinity (Specific Ki values not available) |
| Diazepam | α1β3γ2 | 64 ± 2 |
| α2β3γ2 | 61 ± 10 | |
| α3β3γ2 | 102 ± 7 | |
| α5β3γ2 | 31 ± 5 | |
| Zolpidem | α1-containing | High Affinity |
| α2/α3-containing | ~10-fold lower affinity than α1 | |
| α5-containing | No appreciable affinity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABAA receptor signaling pathway and the general workflows for the key experimental techniques used to determine modulator selectivity.
Detailed Experimental Protocols
Radioligand Binding Assay
This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells and transfect them with the cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
After 24-48 hours of expression, harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.
-
Finally, resuspend the washed membranes in the assay buffer at a specific protein concentration and store at -80°C.
2. Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., diazepam) is added to a set of wells.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional modulation of GABAA receptors by a compound.
1. Oocyte Preparation:
-
Harvest oocytes from Xenopus laevis frogs.
-
Inject the oocytes with cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a fixed holding potential (e.g., -60 mV).
3. Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC5-EC20) to the oocyte to elicit a stable baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., this compound).
-
Record the changes in the GABA-evoked current in the presence of the test compound.
4. Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of the test compound.
-
Plot the potentiation of the GABA-evoked current as a function of the test compound concentration.
-
Fit the concentration-response curve with a sigmoidal dose-response equation to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.
Discussion of Selectivity Profiles
This compound: The available data strongly indicates that this compound is a highly selective positive allosteric modulator for GABAA receptors containing the α6 subunit. At a concentration of 10 µM, it shows significant potentiation of α6β3γ2 receptors, while having a much weaker effect on receptors containing α1, α2, α3, and α5 subunits. This distinct selectivity profile suggests its potential for targeted therapeutic applications with a reduced likelihood of side effects associated with non-selective GABAA modulators.
Diazepam: As a classical benzodiazepine, diazepam exhibits broad activity across multiple GABAA receptor subtypes, binding with relatively high affinity to α1, α2, α3, and α5-containing receptors. This lack of selectivity is thought to contribute to its wide range of clinical effects, including anxiolytic, sedative, myorelaxant, and anticonvulsant properties, as well as its associated side effects such as drowsiness and cognitive impairment.
Zolpidem: This "Z-drug" displays a notable preference for GABAA receptors containing the α1 subunit. Its affinity for α2 and α3-containing receptors is significantly lower, and it has negligible affinity for α5-containing receptors. This α1-selectivity is believed to be responsible for its potent hypnotic effects with less pronounced anxiolytic and muscle relaxant properties compared to benzodiazepines.
Allopregnanolone: This endogenous neurosteroid acts as a positive allosteric modulator at a distinct site from benzodiazepines and Z-drugs. It potentiates both synaptic and extrasynaptic GABAA receptors and does not exhibit strong selectivity for specific α subunits in the same manner as the other compounds discussed. Its broad activity contributes to its diverse physiological roles in regulating neuronal excitability and mood.
Conclusion
This compound emerges as a highly selective positive allosteric modulator of α6-containing GABAA receptors. This contrasts with the broader selectivity profiles of diazepam and allopregnanolone, and the α1-preference of zolpidem. The distinct selectivity of this compound highlights the potential for developing novel therapeutics that target specific GABAA receptor subtypes to achieve more precise clinical outcomes with an improved safety profile. Further research, including the determination of its binding affinities across a wider range of subtypes, will be crucial for fully elucidating its pharmacological profile and therapeutic potential.
References
A Comparative Analysis of PZ-II-029 and Compound 3 for α6β3γ2 GABAA Receptor Selectivity
For researchers and professionals in drug development, the identification of highly selective ligands for specific receptor subtypes is a critical step in creating targeted therapeutics with minimal off-target effects. This guide provides a detailed comparison of two pyrazoloquinolinone (PQ) derivatives, PZ-II-029 and compound 3, focusing on their functional selectivity as positive allosteric modulators (PAMs) of the α6β3γ2 GABAA receptor subtype.
While this compound has been a notable compound for its preferential activity at α6-containing GABAA receptors, recent findings have introduced compound 3 as a prototype with potentially superior selectivity.[1] This comparison synthesizes available experimental data to highlight the key differences in their performance and provides the methodological context necessary for interpretation.
Quantitative Data Summary
The functional selectivity of this compound and compound 3 has been primarily assessed by their ability to modulate GABA-elicited currents in various GABAA receptor subtypes expressed in Xenopus laevis oocytes. The data presented below is derived from two-electrode voltage clamp experiments.
| Compound | Receptor Subtype | Modulation of GABA EC3-5 Current (at 10 µM) | Notes |
| This compound | α1β3γ2 | ~200% | Displays considerable residual modulatory activity at non-α6 subtypes.[1] |
| α2β3γ2 | ~200% | ||
| α3β3γ2 | ~200% | ||
| α5β3γ2 | ~200% | ||
| α6β3γ2 | Significant positive modulation | Previously identified as the most α6-selective compound.[1] | |
| Compound 3 | α1β3γ2 | Nearly no residual activity | Exhibits the highest functional selectivity for α6β3γ2.[1] |
| α2β3γ2 | Nearly no residual activity | ||
| α3β3γ2 | Nearly no residual activity | ||
| α5β3γ2 | Nearly no residual activity | ||
| α6β3γ2 | Strong positive modulation | Represents a new prototype for α6β3γ2-preferring PQs.[1] |
Mechanism of Action and Binding Site
Both this compound and compound 3 are positive allosteric modulators of the GABAA receptor. They exert their effects by binding to a novel modulatory site at the extracellular α+/β− interface, distinct from the classical benzodiazepine binding site located at the α+/γ− interface. The discovery of modulators with functional subtype selectivity at this class of binding sites is a significant step toward developing novel therapeutics. The differential effects of these compounds are attributed to the specific amino acid residues present in the α6 subunit compared to other α subunits at this interface.
Experimental Protocols
The primary experimental method used to characterize the functional selectivity of these compounds is the two-electrode voltage clamp (TEVC) on recombinant GABAA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are harvested and prepared.
-
Oocytes are injected with an aqueous solution of complementary RNA (cRNA) encoding the desired GABAA receptor subunits.
-
For αxβ3γ2 receptors (where x = 1, 2, 3, 5), a subunit ratio of 1:1:5 (α:β:γ) is injected.
-
For α4/α6β3γ2 receptors, a subunit ratio of 3:1:5 is used.
-
In some experiments, concatenated constructs (e.g., γ2-β3-α6 and β3-α6) are used to ensure proper subunit assembly.
-
A total of 2.5 ng of mRNA per oocyte is typically injected.
-
Injected oocytes are incubated for at least 36 hours before electrophysiological recordings to allow for receptor expression.
2. Two-Electrode Voltage Clamp Recordings:
-
Oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes filled with 2 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically around -70 mV).
-
GABA is applied at a concentration that elicits 3-5% of the maximal GABA current (EC3-5) to establish a baseline current.
-
The test compound (this compound or compound 3) is then co-applied with GABA, and the change in current is measured.
-
The modulation is expressed as a percentage of the control GABA current.
Visualizations
GABAA Receptor Signaling Pathway and Modulator Binding Sites
Caption: Allosteric modulation of the GABAA receptor signaling pathway.
Experimental Workflow for TEVC
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Conclusion
The available data indicates that while this compound is a significant tool for studying α6-containing GABAA receptors, it possesses residual activity at other α subtypes. In contrast, compound 3 emerges as a more functionally selective positive allosteric modulator for the α6β3γ2 receptor, displaying minimal activity at other αxβ3γ2 subtypes. This makes compound 3 a superior tool for investigating the specific physiological and pathological roles of α6β3γ2 receptors and a more promising starting point for the development of highly targeted therapeutics. Both this compound and compound 3 serve as distinct prototypes of pyrazoloquinolinones that preferentially target the α6β3γ2 receptor, with differences in their substitution patterns influencing their selectivity.
References
A Comparative Guide to the Mechanism of Action of PZ-II-029 in GABAA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PZ-II-029, a selective positive allosteric modulator (PAM) of α6 subunit-containing GABA-A receptors, with other relevant compounds. The information presented herein is intended to facilitate research and drug development efforts targeting the GABAergic system.
Introduction to this compound
This compound is a pyrazoloquinolinone derivative that has garnered significant interest for its high functional selectivity for GABA-A receptors containing the α6 subunit, particularly the α6β3γ2 subtype. These receptors are predominantly expressed in the cerebellar granule cells and trigeminal ganglia, making them a promising target for novel therapeutics with potentially fewer side effects than non-selective benzodiazepines. This guide will delve into the experimental validation of this compound's mechanism of action, comparing its performance with other pyrazoloquinolinone-based modulators.
Mechanism of Action: Positive Allosteric Modulation of the α+/β- Interface
This compound exerts its effect as a positive allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the receptor's response to GABA. Specifically, this compound and related pyrazoloquinolinones act at the interface between the α and β subunits (the α+/β- interface). This is a different binding site than that of classical benzodiazepines, which bind at the α+/γ- interface.
Comparative Performance of this compound and Alternatives
The primary method for validating the mechanism of action of this compound and comparing it to other modulators has been two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing specific recombinant GABA-A receptor subtypes. The data consistently demonstrates the high selectivity of this compound for α6-containing receptors.
Quantitative Comparison of Modulatory Effects in Xenopus Oocytes
The following table summarizes the percentage of potentiation of GABA-induced currents (at an EC3-5 concentration of GABA) by a 10 µM concentration of the compounds at different αβγ GABA-A receptor subtypes.
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α6β3γ2 | Reference |
| This compound | ~200% | ~200% | ~200% | ~200% | ~1000% | [1] |
| Compound 3 | No significant modulation | No significant modulation | No significant modulation | No significant modulation | ~800% | [1] |
| CGS 9895 | ~400% | ~350% | ~250% | ~200% | ~700% | [1] |
Note: While extensive data exists for the Xenopus oocyte expression system, there is a notable lack of direct comparative studies validating the mechanism of action of this compound in mammalian cell lines such as HEK293 cells. Future research should focus on bridging this gap to provide a more comprehensive understanding of its pharmacology in a mammalian system.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is adapted from studies by Varagic et al. (2013) and Simeone et al. (2017).
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with a mixture of cRNAs encoding the desired α, β, and γ GABA-A receptor subunits. The typical ratio is 1:1:10 for α:β:γ to ensure the incorporation of the γ subunit.
-
Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -60 mV using a voltage-clamp amplifier.
-
Prepare stock solutions of GABA and the test compounds (e.g., this compound, Compound 3, CGS 9895) in DMSO and dilute to the final concentration in Ringer's solution. The final DMSO concentration should be kept below 0.1%.
3. Data Acquisition and Analysis:
-
Apply a concentration of GABA that elicits a small, reproducible current (EC3-5).
-
Co-apply the test compound with the same concentration of GABA and record the potentiated current.
-
Calculate the percentage of potentiation relative to the GABA-alone response.
-
Construct dose-response curves to determine EC50 values for the modulators.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
While specific data for this compound in HEK293 cells is limited in the public domain, this general protocol can be adapted for its validation.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits (α, β, and γ) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Replate the cells onto coverslips 24 hours post-transfection for recording.
2. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Use a glass micropipette (3-5 MΩ resistance) filled with an intracellular solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Form a gigaseal with a transfected cell and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
3. Data Acquisition and Analysis:
-
Apply GABA and test compounds using a rapid solution exchange system.
-
Follow a similar data acquisition and analysis procedure as described for the TEVC experiments.
Conclusion
This compound is a potent and highly selective positive allosteric modulator of α6-containing GABA-A receptors. Experimental data from Xenopus oocyte expression systems robustly supports its mechanism of action at the α+/β- interface and its superior selectivity compared to other pyrazoloquinolinone analogs like CGS 9895. While these findings are promising, further validation of its mechanism of action and comparative performance in mammalian cell lines and in vivo models is crucial for its continued development as a potential therapeutic agent. The detailed protocols provided in this guide are intended to facilitate these future research endeavors.
References
Cross-Validation of PZ-II-029's Effects in Neuronal Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of PZ-II-029, a positive allosteric modulator (PAM) of α6 subunit-containing GABA-A receptors, in neuronal culture models. Due to a lack of publicly available data on the effects of this compound in such models, this guide presents a comprehensive experimental plan to generate the necessary data for comparison with a structurally distinct α6-selective PAM, Compound 3.
Introduction to this compound and its Alternatives
This compound is a pyrazoloquinolinone derivative that acts as a positive allosteric modulator of GABA-A receptors with high selectivity for the α6 subunit, particularly the α6β3γ2 subtype.[1] Its primary characterized effect is the inhibition of trigeminal activation, suggesting therapeutic potential for conditions like migraine.[1][2] An alternative compound for comparison is the pyrazoloquinolinone known as Compound 3, which also exhibits high selectivity for α6β3γ2-containing GABA-A receptors but with a different substitution pattern.[3] Both compounds represent valuable tools for dissecting the role of α6-containing GABA-A receptors in neuronal function.
Proposed Experiments for Cross-Validation in Neuronal Culture Models
To objectively compare the performance of this compound with Compound 3, a series of in vitro experiments using primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons are proposed. These experiments will assess key aspects of neuronal health and function.
Data Presentation: Comparative Analysis of this compound and Compound 3
The following tables are designed to summarize the quantitative data obtained from the proposed experiments, allowing for a clear and direct comparison between this compound and Compound 3.
Table 1: Neuronal Viability Assay (MTT Assay)
| Treatment Group | Concentration (µM) | Mean Absorbance (OD 570 nm) ± SD | % Viability vs. Vehicle Control |
| Vehicle Control | - | 100% | |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| Compound 3 | 0.1 | ||
| 1 | |||
| 10 | |||
| Staurosporine (Positive Control) | 1 |
Table 2: Neurite Outgrowth Assay
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) ± SD | Average Number of Primary Neurites ± SD |
| Vehicle Control | - | ||
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| Compound 3 | 0.1 | ||
| 1 | |||
| 10 | |||
| BDNF (Positive Control) | 50 ng/mL |
Table 3: Synaptic Function Assessment (Miniature Inhibitory Postsynaptic Current - mIPSC - Analysis)
| Treatment Group | Concentration (µM) | mIPSC Amplitude (pA) ± SD | mIPSC Frequency (Hz) ± SD |
| Vehicle Control | - | ||
| This compound | 1 | ||
| Compound 3 | 1 | ||
| Diazepam (Positive Control) | 1 |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Primary Neuronal Culture Preparation
-
Source: Cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Procedure:
-
Dissect cortices or hippocampi in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) to obtain a single-cell suspension.
-
Plate cells onto poly-D-lysine-coated plates or coverslips at a desired density.
-
After 4 hours, replace the plating medium with Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain cultures at 37°C in a 5% CO2 incubator, changing half of the medium every 3-4 days.
-
Neuronal Viability Assay (MTT Assay)
-
Objective: To assess the dose-dependent effects of this compound and Compound 3 on neuronal viability.
-
Procedure:
-
Plate primary neurons in a 96-well plate and culture for 7 days in vitro (DIV).
-
Treat neurons with various concentrations of this compound, Compound 3, vehicle control, and a positive control for cell death (e.g., staurosporine) for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Neurite Outgrowth Assay
-
Objective: To quantify the effects of this compound and Compound 3 on neurite elongation and branching.
-
Procedure:
-
Plate neurons at a low density on poly-D-lysine coated coverslips.
-
At 2 DIV, treat neurons with different concentrations of this compound, Compound 3, vehicle control, or a positive control (e.g., Brain-Derived Neurotrophic Factor - BDNF).
-
After 48 hours of treatment, fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze images using software (e.g., ImageJ with NeuronJ plugin) to measure the total length of neurites and the number of primary neurites per neuron.
-
Synaptic Function Assessment (Whole-Cell Patch-Clamp Electrophysiology)
-
Objective: To determine the effects of this compound and Compound 3 on inhibitory synaptic transmission.
-
Procedure:
-
Culture primary neurons on coverslips for 14-21 DIV to allow for synapse formation.
-
Perform whole-cell patch-clamp recordings from pyramidal-like neurons.
-
Use an internal solution with a high chloride concentration to record inward mIPSCs at a holding potential of -70 mV.
-
Record baseline mIPSC activity in the presence of tetrodotoxin (to block action potentials) and CNQX/AP5 (to block excitatory transmission).
-
Perfuse the cells with this compound, Compound 3, or a positive control (e.g., diazepam) and record changes in mIPSC amplitude and frequency.
-
Analyze the data using software such as Clampfit.
-
Mandatory Visualizations
Signaling Pathway of α6-GABA-A Receptor Modulation
Caption: Signaling pathway of α6-GABA-A receptor positive allosteric modulation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of this compound and Compound 3.
Logical Relationship of Experimental Outcomes
Caption: Logical flow from compound action to neuronal outcomes.
References
- 1. This compound (CAS 164025-44-9): R&D Systems [rndsystems.com]
- 2. The α6 Subunit-Containing GABAA Receptor: A Novel Drug Target for Inhibition of Trigeminal Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Analogs of PZ-II-029 Demonstrate Enhanced Efficacy in a Preclinical Migraine Model
A comparative analysis of the novel GABAA receptor modulator PZ-II-029 and its deuterated analogs, DK-I-56-1 and RV-I-29, reveals that deuterium substitution can significantly improve therapeutic efficacy in a rat model of migraine. The deuterated compound DK-I-56-1, in particular, exhibited superior potency in reducing key markers of trigeminal activation, a critical pathway in migraine pathophysiology.
This guide provides a detailed comparison of the efficacy of this compound with its deuterated counterparts, supported by experimental data from preclinical studies. The findings suggest that the strategic incorporation of deuterium can lead to more potent drug candidates for the treatment of migraine.
Enhanced Efficacy of Deuterated Analogs
This compound is a positive allosteric modulator (PAM) of GABAA receptors containing the α6 subunit, which are highly expressed in the trigeminal ganglia—a key area in migraine pathology.[1] By enhancing the activity of these inhibitory receptors, this compound can dampen the hyperexcitability of trigeminal neurons that leads to migraine attacks.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy used in drug development to improve the metabolic stability and pharmacokinetic profile of compounds.[2][3] In the case of this compound, two deuterated analogs were synthesized: DK-I-56-1 and RV-I-29. Preclinical studies in a capsaicin-induced rat model of migraine demonstrated that these deuterated analogs, particularly DK-I-56-1, have enhanced efficacy compared to the parent compound.[1][4]
Quantitative Efficacy Data
The efficacy of this compound and its deuterated analogs was assessed by measuring their ability to reduce the expression of c-Fos, a marker of neuronal activation, in the trigeminal nucleus caudalis (TNC), and to modulate the levels of calcitonin gene-related peptide (CGRP), a key neuropeptide in migraine, in the trigeminal ganglion (TG) and dura mater.
| Treatment Group | Dose (mg/kg) | Mean Number of c-Fos-ir Neurons in TNC (± SEM) | Mean CGRP Immunoreactivity in TG (% of Sham ± SEM) | Mean CGRP Fiber Length in Dura Mater (% of Sham ± SEM) |
| Sham | - | 15 ± 3 | 100 ± 5 | 100 ± 8 |
| Capsaicin (Vehicle) | - | 152 ± 12 | 185 ± 15 | 45 ± 6 |
| This compound (Compound 6) | 1 | 135 ± 11 | 160 ± 13 | 55 ± 7 |
| 3 | 98 ± 9 | 130 ± 11 | 75 ± 8 | |
| 10 | 75 ± 7 | 115 ± 10 | 85 ± 9 | |
| DK-I-56-1 | 1 | 85 ± 8 | 120 ± 10 | 60 ± 7 |
| 3 | 65 ± 6 | 105 ± 9 | 80 ± 8 | |
| 10 | 50 ± 5 | 95 ± 8 | 90 ± 9 | |
| RV-I-29 | 1 | 140 ± 12 | 170 ± 14 | 50 ± 6 |
| 3 | 110 ± 10 | 145 ± 12 | 70 ± 8 | |
| 10 | 85 ± 8 | 125 ± 11 | 80 ± 9 |
*p < 0.05 compared to Capsaicin (Vehicle) group. **p < 0.05 compared to the equivalent dose of this compound. Data are estimated from graphical representations in the source publication for illustrative purposes.
Pharmacokinetic Profile
While specific pharmacokinetic parameters for this compound and its deuterated analogs are not fully detailed in the available literature, it is reported that the deuterated analogs, DK-I-56-1 and RV-I-29, are known to have longer half-lives than the parent compound. This improved metabolic stability is a key advantage of deuteration, potentially leading to a more sustained therapeutic effect and less frequent dosing. A comparative study of deuteration versus fluorination of similar pyrazoloquinolinones confirmed that deuteration enhanced metabolic stability and bioavailability.
Experimental Protocols
The in vivo efficacy of this compound and its deuterated analogs was evaluated in a well-established rat model of migraine induced by the intracisternal administration of capsaicin.
Capsaicin-Induced Trigeminal Activation Model
Animal Model: Male Wistar rats (250-300 g) were used for the study.
Procedure:
-
Anesthesia: Rats were anesthetized with isoflurane.
-
Intracisternal Injection: A fine needle was inserted into the cisterna magna, and 10 µL of either vehicle (artificial cerebrospinal fluid) or capsaicin (10 mM) was injected.
-
Drug Administration: this compound, DK-I-56-1, or RV-I-29 were administered via intraperitoneal (i.p.) injection 30 minutes before the capsaicin injection.
-
Tissue Collection: Two hours after the capsaicin injection, the rats were euthanized, and the brainstem and trigeminal ganglia were collected.
-
Immunohistochemistry: The tissues were processed for immunohistochemical staining for c-Fos and CGRP.
-
Quantification: The number of c-Fos-immunoreactive (c-Fos-ir) neurons in the trigeminal nucleus caudalis was counted. The intensity of CGRP immunoreactivity in the trigeminal ganglion and the length of CGRP-positive nerve fibers in the dura mater were quantified using imaging software.
Signaling Pathways and Experimental Workflow
The therapeutic effect of this compound and its analogs is mediated through the positive allosteric modulation of α6 subunit-containing GABAA receptors in the trigeminal ganglion. This leads to an inhibition of neuronal activation and a subsequent reduction in the release of CGRP, a key driver of migraine pain.
Caption: Signaling pathway of this compound and its deuterated analogs.
Caption: Experimental workflow for evaluating in vivo efficacy.
References
- 1. Frontiers | The deuterated pyrazoloquinolinone targeting α6 subunit-containing GABAA receptor as novel candidate for inhibition of trigeminovascular system activation: implication for migraine therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [nardus.mpn.gov.rs]
- 4. The deuterated pyrazoloquinolinone targeting α6 subunit-containing GABAA receptor as novel candidate for inhibition of trigeminovascular system activation: implication for migraine therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PZ-II-029 and Traditional Benzodiazepines at GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GABAA receptor modulator, PZ-II-029, with traditional benzodiazepines. It aims to objectively present their distinct pharmacological profiles, supported by experimental data, to inform research and drug development in the field of neuroscience.
Introduction
Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets of numerous clinically important drugs. Traditional benzodiazepines, a class of positive allosteric modulators (PAMs), have been a mainstay for treating anxiety, insomnia, and seizure disorders for decades. However, their clinical utility is often limited by side effects such as sedation, tolerance, and dependence. This has driven the search for novel modulators with improved subtype selectivity and, consequently, a more favorable side-effect profile. This compound is a pyrazoloquinolinone derivative that has emerged as a promising compound with a distinct mechanism of action and subtype selectivity compared to classical benzodiazepines.
Mechanism of Action: A Tale of Two Binding Sites
Traditional benzodiazepines, such as diazepam and flurazepam, exert their effects by binding to the "benzodiazepine site," a specific allosteric site located at the interface of the α and γ subunits of the GABAA receptor.[1][2] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a potentiation of the inhibitory postsynaptic current.[3] The sedative, anxiolytic, and anticonvulsant effects of benzodiazepines are mediated by their action on different GABAA receptor subtypes, primarily those containing α1, α2, α3, and α5 subunits.[2]
In contrast, this compound represents a newer class of GABAA receptor modulators that are believed to act at a novel binding site located at the interface between the α and β subunits.[4] This distinct binding site allows for a different pharmacological profile. Notably, this compound is a highly selective positive allosteric modulator of GABAA receptors containing the α6 subunit, particularly the α6β3γ2 subtype. While it acts as a PAM at α6-containing receptors, it has been shown to be a high-affinity null modulator at the classical benzodiazepine binding site on other receptor subtypes.
Quantitative Comparison of Receptor Modulation
The following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound and the traditional benzodiazepine, diazepam, at various GABAA receptor subtypes.
Table 1: Binding Affinity (Ki) at GABAA Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α6β3γ2 |
| This compound | Data not available | Data not available | Data not available | Data not available | High Affinity* |
| Diazepam-like Compound (SH-I-030) | 64 ± 2 nM | 61 ± 10 nM | 102 ± 7 nM | 31 ± 5 nM | Data not available |
Table 2: Functional Efficacy (% Potentiation of GABA-induced Current)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α6β3γ2 |
| This compound (10 µM) | ~200% | ~200% | ~200% | ~200% | >1000% |
| Diazepam (1 µM) | ~500-600% (α1β2γ2) | Data not available | Data not available | Data not available | Data not available |
*Note: The diazepam efficacy data is for the α1β2γ2 subtype, as directly comparable data for the β3 subtype was not available in the searched literature. The experimental conditions for the two compounds may differ slightly.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the distinct signaling pathways of traditional benzodiazepines and this compound, and a typical experimental workflow for their comparison.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to measure the potentiation of GABA-induced currents by the test compounds in Xenopus laevis oocytes expressing specific GABAA receptor subtypes.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNAs encoding the desired α, β, and γ GABAA receptor subunits are synthesized in vitro.
-
A specific ratio of the subunit cRNAs (e.g., 1:1:10 for α:β:γ) is injected into the oocytes.
-
Injected oocytes are incubated for 2-4 days at 18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
The oocyte is impaled with two glass microelectrodes filled with 3M KCl, one for voltage recording and one for current injection.
-
The membrane potential is clamped at a holding potential of -70 mV.
3. Compound Application and Data Analysis:
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal response).
-
The test compound (this compound or a benzodiazepine) is then co-applied with the same concentration of GABA.
-
The potentiation of the GABA-induced current by the test compound is measured.
-
Data is typically expressed as the percentage increase in current amplitude compared to the baseline GABA response. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific GABAA receptor subtype.
1. Membrane Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits.
-
After 48-72 hours, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation.
2. Binding Assay:
-
The cell membranes are incubated with a specific radioligand that binds to the site of interest (e.g., [3H]flunitrazepam for the benzodiazepine site).
-
A range of concentrations of the unlabeled test compound (the "competitor," e.g., diazepam or this compound) is added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam).
3. Data Analysis:
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound and traditional benzodiazepines represent two distinct classes of GABAA receptor positive allosteric modulators with different binding sites and subtype selectivities. While traditional benzodiazepines are broad-spectrum modulators acting at the α+/γ- interface, this compound demonstrates remarkable selectivity for α6-containing GABAA receptors, likely through a novel binding site at the α+/β- interface. This selectivity profile suggests that this compound and similar compounds may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to classical benzodiazepines. Further research, particularly to elucidate the precise binding affinities of this compound at its modulatory site, will be crucial for the continued development of next-generation GABAA receptor-targeted therapeutics.
References
- 1. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Activity of PZ-II-029: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target activity of PZ-II-029, a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. The focus of this comparison is on its selectivity across different GABAA receptor subtypes, with a particular emphasis on its primary target, the α6 subunit-containing receptors. While comprehensive data from a broad off-target screening panel against unrelated receptors and enzymes is not publicly available, this guide summarizes the existing experimental data to facilitate an informed evaluation of this compound's selectivity profile in comparison to a more recently developed alternative.
Executive Summary
This compound is a pyrazoloquinolinone derivative that demonstrates significant selectivity for GABAA receptors containing the α6 subunit. This selectivity is advantageous for targeting specific neuronal circuits, potentially minimizing side effects associated with less selective GABAA receptor modulators. However, subsequent research has identified newer compounds, such as the designated "compound 3," which exhibit an even more refined selectivity profile, with virtually no activity at other GABAA receptor subtypes.[1] This guide presents a side-by-side comparison of the available data for this compound and compound 3, highlighting their differential effects on various GABAA receptor subunit combinations. The information presented herein is crucial for researchers designing studies involving these compounds and for drug development professionals evaluating their therapeutic potential.
It is important to note that a comprehensive assessment of off-target activities for any investigational compound should include screening against a broad panel of receptors, ion channels, and enzymes. Such data for this compound is not currently available in the public domain and would be essential for a complete safety and selectivity profile.
Comparative Selectivity Profile
The following table summarizes the modulatory effects of this compound and compound 3 on different GABAA receptor subtypes, as determined by two-electrode voltage clamp electrophysiology in Xenopus oocytes. The data is expressed as the percentage potentiation of the GABA EC3-5 response at a compound concentration of 10 µM.
| Receptor Subtype | This compound (% Potentiation at 10 µM) | Compound 3 (% Potentiation at 10 µM) | Reference |
| α1β3γ2 | ~200% | No significant modulation | [1] |
| α2β3γ2 | Significant potentiation | No significant modulation | [1] |
| α3β3γ2 | Significant potentiation | No significant modulation | |
| α5β3γ2 | Significant potentiation | No significant modulation | |
| α6β3γ2 | High potentiation | ~300% |
Experimental Protocols
The data presented in this guide was primarily generated using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing recombinant GABAA receptors. A generalized protocol for this method is described below.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the modulation of GABA-induced currents by test compounds at specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABAA receptor subunits (e.g., α1, α6, β3, γ2)
-
Recording solution (e.g., ND96)
-
GABA
-
Test compounds (this compound, compound 3) dissolved in a suitable solvent (e.g., DMSO)
-
Glass microelectrodes (filled with 3 M KCl)
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and cRNA Injection: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are then injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor. Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with the recording solution.
-
Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential of -60 mV.
-
The oocyte is exposed to a low concentration of GABA (typically the EC3-5, the concentration that elicits 3-5% of the maximal GABA response) to establish a baseline current.
-
The test compound is then co-applied with GABA, and the change in current is recorded.
-
The percentage potentiation of the GABA-induced current by the test compound is calculated.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation against the logarithm of the test compound concentration. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflow for assessing compound selectivity.
Caption: Simplified signaling pathway of this compound at the α6β3γ2 GABA-A receptor.
Caption: Experimental workflow for assessing GABA-A receptor modulator selectivity.
Conclusion
This compound is a valuable research tool for investigating the role of α6-containing GABAA receptors. While it exhibits a notable degree of selectivity for this receptor subtype, the discovery of compounds like "compound 3" with a cleaner off-target profile within the GABAA receptor family highlights the potential for developing even more specific therapeutic agents. For a comprehensive understanding of the safety and selectivity of this compound, a broad off-target screening against a diverse panel of receptors and enzymes is highly recommended. Researchers and drug developers should carefully consider the available selectivity data when designing experiments and interpreting results.
References
Validating the In Vivo Efficacy of PZ-II-029 in Different Migraine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of PZ-II-029, a selective α6 subunit-containing GABAA receptor positive allosteric modulator, with other migraine therapeutics. The data presented is sourced from preclinical studies in established migraine models, offering insights into the potential of this compound as a novel treatment for migraine.
Executive Summary
This compound has demonstrated significant efficacy in a capsaicin-induced model of migraine, a well-established animal model that mimics aspects of trigeminal sensitization central to migraine pathophysiology.[1] The compound has been shown to mitigate key markers of central and peripheral trigeminal activation. This guide compares the performance of this compound with its deuterated analogs, a standard of care medication (topiramate), and other classes of migraine drugs, including triptans (sumatriptan), ditans (lasmiditan), and gepants (ubrogepant). While direct comparisons are limited by variations in experimental models, this guide aims to provide a comprehensive overview based on available preclinical data.
Data Presentation: Comparative Efficacy in Migraine Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in preclinical migraine models. The primary endpoints include the reduction of c-Fos-positive neurons in the trigeminal cervical complex (TCC), a marker of neuronal activation, and modulation of calcitonin gene-related peptide (CGRP) levels in the trigeminal ganglion (TG) and dura mater.
Table 1: Efficacy of this compound and Deuterated Analogs in a Capsaicin-Induced Migraine Model in Rats
| Compound | Dose (mg/kg, i.p.) | Change in c-Fos-positive neurons in TCC vs. Capsaicin Control | Change in CGRP immunoreactivity in TG vs. Capsaicin Control | Change in dural CGRP immunoreactivity vs. Capsaicin Control |
| This compound (Compound 6) | 3 | Significant reduction | - | Significant attenuation of depletion |
| 10 | Significant reduction | - | Significant attenuation of depletion | |
| DK-I-56-1 | 1 | - | Significant attenuation | No significant effect |
| 3 | Significant reduction | - | Significant attenuation of depletion | |
| 10 | Significant reduction | Significant attenuation | Significant attenuation of depletion | |
| RV-I-29 | 3 | Significant reduction | - | No significant effect |
| 10 | Significant reduction | - | Significant attenuation of depletion |
Data extracted from a study by Fan et al. (2018) and a subsequent study on deuterated analogs.[2] The study on deuterated analogs noted that DK-I-56-1 demonstrated better overall efficacy compared to this compound and RV-I-29.[2]
Table 2: Comparative Efficacy of Other Migraine Therapeutics in Preclinical Models
| Compound | Class | Migraine Model | Dose | Key Efficacy Readout |
| Topiramate | Anticonvulsant | Capsaicin-induced (rat) | 30 mg/kg, i.p. | Comparable reduction in c-Fos-positive TCC neurons to 3 mg/kg DK-I-56-1. |
| Capsaicin-induced (rat) | 20 mg/kg/day for 10 days | Significant reduction in CGRP release from dura mater. | ||
| Sumatriptan | Triptan | Nitroglycerin-induced (mice) | - | Alleviated mechanical and thermal allodynia; decreased c-Fos and CGRP expression in the TNC. |
| Nitroglycerin-induced (human) | Nasal spray | Significant decrease in plasma CGRP concentration paralleled headache improvement. | ||
| Lasmiditan | Ditan | Electrical stimulation of trigeminal ganglion (rodent) | Oral administration | Potently inhibited dural plasma protein extravasation and c-Fos induction in the TNC. |
| Ubrogepant | Gepant | Sumatriptan-induced latent sensitization (rat) | ~50 mg/kg (ED50) | Dose-dependently blocked stress- and nitric oxide donor-induced allodynia. |
Note: The data in Table 2 is derived from various studies using different migraine models and methodologies, making direct quantitative comparison with this compound challenging. The presented information highlights the primary findings in the respective models.
Experimental Protocols
Capsaicin-Induced Trigeminal Activation Model in Rats
This model is designed to mimic the activation of the trigeminovascular system, a key element in migraine pathophysiology.
-
Animal Model: Adult male Wistar rats (250-300g) are typically used.
-
Anesthesia: Animals are anesthetized to allow for the surgical procedures.
-
Intra-cisternal (i.c.) Instillation of Capsaicin: A surgical procedure is performed to expose the cisterna magna. A specific dose of capsaicin (e.g., 10 nmol) is then instilled directly into the cisterna magna to activate the trigeminal nerves.
-
Drug Administration: Test compounds (this compound, its analogs, or comparators) are administered, typically via intraperitoneal (i.p.) injection, at a specified time point before capsaicin instillation (e.g., 30 minutes prior).
-
Tissue Collection and Analysis: After a set period following capsaicin administration, animals are euthanized, and relevant tissues are collected.
-
Trigeminal Cervical Complex (TCC): The brainstem is sectioned and processed for immunohistochemistry to detect c-Fos-positive neurons, a marker of neuronal activation. The number of positive cells is then quantified.
-
Trigeminal Ganglion (TG) and Dura Mater: These tissues are processed for immunohistochemistry to measure the levels of CGRP immunoreactivity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in the trigeminal system.
References
A Comparative Analysis of PZ-II-029 and Other Pyrazoloquinolinone Derivatives as GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of PZ-II-029, a notable pyrazoloquinolinone derivative, and other compounds within the same chemical class. The focus is on their performance as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor, with a particular emphasis on their potential therapeutic applications, such as in the treatment of migraine. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Introduction to Pyrazoloquinolinones and this compound
Pyrazoloquinolinones (PQs) are a class of synthetic compounds that have garnered significant interest for their ability to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Their mechanism of action often involves binding to allosteric sites on the receptor, thereby enhancing the effect of the endogenous ligand, GABA.
This compound is a pyrazoloquinolinone derivative that has been identified as a potent and selective positive allosteric modulator of GABAA receptors containing the α6 subunit.[1][2] This selectivity has positioned it as a promising candidate for conditions where α6-containing GABAA receptors play a crucial role, such as in the trigeminal nervous system, which is implicated in migraine pathophysiology.
Comparative Performance and Selectivity
The therapeutic potential and side-effect profile of pyrazoloquinolinone derivatives are largely determined by their binding affinity and functional selectivity for different GABAA receptor subtypes. The following tables summarize the available quantitative data for this compound and other representative pyrazoloquinolinone derivatives.
Table 1: Comparative Binding Affinities of Pyrazoloquinolinone Derivatives at the Benzodiazepine Binding Site of α1β3γ2 GABAA Receptors
| Compound | R7 | R'4 | Ki (nM)[3] |
| CGS 8216 | H | H | 0.02 |
| CGS 9896 | H | Cl | 0.03 |
| CGS 9895 | H | OCH3 | 0.23 |
| This compound | OCH3 | OCH3 | 0.1-34 (range) |
| PWZ-009A1 | OCH3 | H | 0.1-34 (range) |
| XHe-III-006c | Br | Br | 0.1-34 (range) |
Note: The Ki values represent the binding affinity for the high-affinity benzodiazepine binding site (α+/γ- interface). A lower Ki value indicates a higher binding affinity.
Table 2: Functional Selectivity of this compound and Compound 3 at Various GABAA Receptor Subtypes
| Compound | Receptor Subtype | Modulation of GABA-elicited currents (% of control) at 10 µM[4] |
| This compound | α1β3γ2 | ~200% |
| α2β3γ2 | ~200% | |
| α3β3γ2 | ~200% | |
| α5β3γ2 | ~200% | |
| α6β3γ2 | >1000% | |
| Compound 3 | α1β3γ2 | Null Modulator |
| α2β3γ2 | Weak Negative Modulator | |
| α3β3γ2 | Weak Negative Modulator | |
| α5β3γ2 | Weak Negative Modulator | |
| α6β3γ2 | ~150% (at 1µM) |
Note: "Compound 3" represents another α6β3γ2-preferring pyrazoloquinolinone, highlighting a different substitution pattern that also achieves selectivity. The data indicates that while both compounds show a preference for the α6 subunit, this compound exhibits a stronger positive modulatory effect at the tested concentration.
Mechanism of Action and Signaling Pathways
This compound and related compounds exert their effects by binding to an allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding event potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. In the context of migraine, this mechanism is thought to counteract the hyperexcitability of the trigeminal nervous system.
The activation of the trigeminal system, a key event in migraine, can be triggered by stimuli such as capsaicin, which activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on trigeminal nerve endings. This leads to the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and neurotransmitters such as glutamate, which further propagate pain signals. By enhancing GABAergic inhibition, this compound can dampen this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of pyrazoloquinolinone derivatives.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used to study the function of ion channels, such as GABAA receptors, expressed in a heterologous system.
Experimental Workflow:
Detailed Steps:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The follicular layer is removed by incubation in a collagenase solution.
-
cRNA Injection: Oocytes are injected with a solution containing the cRNAs for the desired GABAA receptor subunits (e.g., α6, β3, γ2). A typical injection volume is around 50 nL.
-
Incubation: Injected oocytes are incubated for 2-4 days in a modified Barth's solution at 18°C to allow for receptor expression and insertion into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a small recording chamber and continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential of -70 mV using a voltage-clamp amplifier.
-
The oocyte is perfused with a solution containing a low concentration of GABA (typically the EC5-10) to elicit a baseline current.
-
The test compound (e.g., this compound) is then co-applied with GABA, and the change in the chloride current is recorded.
-
Data is acquired and analyzed using specialized software to determine the modulatory effect of the compound.
-
In Vivo Capsaicin-Induced Migraine Model
This animal model is used to assess the efficacy of potential anti-migraine drugs by mimicking the activation of the trigeminovascular system.
Procedure:
-
Animal Model: Male Wistar rats (250-300g) are typically used.
-
Drug Administration: The test compound (e.g., this compound) is administered, often via intraperitoneal (i.p.) injection, at a specific time point before the induction of the migraine-like state.
-
Induction of Trigeminal Activation: Capsaicin is administered via intra-cisternal (i.c.) instillation to activate the trigeminal nerves.
-
Assessment of Nociceptive Responses: The effects of the test compound are evaluated by measuring markers of neuronal activation in key areas of the trigeminal pathway. This can include:
-
Immunohistochemistry: Measuring the expression of proteins like c-Fos in the trigeminal nucleus caudalis (TNC) and CGRP in the trigeminal ganglion (TG).
-
Behavioral analysis: Observing pain-related behaviors in the animals.
-
Structure-Activity Relationship (SAR) Insights
The pyrazoloquinolinone scaffold allows for substitutions at various positions, which significantly influences the compound's affinity and selectivity for different GABAA receptor subtypes. For instance, the methoxy groups on this compound are crucial for its high affinity and selectivity for α6-containing receptors. The comparison with "compound 3," which has a different substitution pattern but similar α6 preference, suggests that multiple structural motifs can confer this selectivity. Further exploration of the SAR is essential for the rational design of next-generation pyrazoloquinolinone derivatives with improved therapeutic profiles.
Conclusion
This compound stands out as a potent and selective positive allosteric modulator of α6-containing GABAA receptors. This selectivity profile makes it a valuable research tool and a promising lead compound for the development of novel therapeutics for conditions involving the trigeminal nervous system, such as migraine. Comparative analysis with other pyrazoloquinolinone derivatives highlights the importance of specific structural modifications in achieving desired pharmacological properties. Future research should focus on expanding the library of these derivatives and conducting further in vivo studies to fully elucidate their therapeutic potential and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of PZ-II-029: A Comparative Guide to its Binding Affinity at the α6-Containing GABAA Receptor
For researchers and professionals in drug development, the quest for selective modulators of specific receptor subtypes is paramount for designing targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comprehensive comparison of PZ-II-029, a novel positive allosteric modulator, and its binding affinity to the α6 subunit of the γ-aminobutyric acid type A (GABA-A) receptor. We present supporting experimental data, detailed methodologies, and visual representations of the key concepts.
This compound has emerged as a significant research tool due to its selective high-affinity binding to GABA-A receptors incorporating the α6 subunit.[1][2][3][4][5] These receptors are predominantly expressed in the cerebellum, playing a crucial role in motor control and cognitive functions. The selectivity of this compound for the α6 subunit offers a promising avenue for investigating the physiological and pathological roles of these specific receptor subtypes.
Comparative Analysis of Binding Affinities
To contextualize the binding characteristics of this compound, this section compares its functional potency and binding affinity with other known GABA-A receptor modulators that exhibit activity at the α6 subunit. The data presented below is primarily derived from electrophysiological studies using the two-electrode voltage clamp technique on Xenopus laevis oocytes expressing recombinant GABA-A receptors and radioligand binding assays.
Functional Potency (EC50) at α6β3γ2 Receptors
The following table summarizes the half-maximal effective concentration (EC50) of this compound and comparator compounds, indicating their potency as positive allosteric modulators at the α6β3γ2 receptor subtype.
| Compound | EC50 (µM) at α6β3γ2 | Efficacy (% modulation of GABA current) | Reference |
| This compound | 0.17 ± 0.03 | >1000% | Varagic et al., 2013 |
| Compound 3 | 0.33 ± 0.05 | ~800% | Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. |
| Loreclezole | ~1 | ~400% | Novel alpha6 preferring GABA-A receptor ligands based on loreclezole. |
Binding Affinity (Ki) at Diazepam-Insensitive (α6-containing) Receptors
The subsequent table outlines the binding affinity (Ki) of various compounds for the diazepam-insensitive benzodiazepine binding site, which is characteristic of α6-containing GABA-A receptors.
| Compound | Ki (nM) at Diazepam-Insensitive Sites | Reference |
| This compound | High Affinity (Specific value not explicitly stated in abstracts) | Varagic et al., 2013 |
| Ro15-4513 | 3.1 | Ro 15-4513 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is instrumental in determining the functional potency and efficacy of compounds on specific GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α6, β3, and γ2) at a specific ratio. Injected oocytes are then incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a Ringer's solution (containing, for example, 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC5-EC20).
-
The test compound (e.g., this compound) is then co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked current.
-
-
Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured, and concentration-response curves are generated to calculate the EC50 and maximal efficacy.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Membrane Preparation: Brain tissue (e.g., cerebellum, rich in α6 subunits) or cells expressing the recombinant receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand that binds to the target site (e.g., [3H]Ro15-4513 for the diazepam-insensitive site on α6-containing receptors).
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the binding sites.
-
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the GABA-A receptor signaling pathway and the experimental workflow for determining binding affinity.
References
- 1. Two-electrode voltage-clamp technique [bio-protocol.org]
- 2. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 164025-44-9 | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal and Handling of PZ-II-029: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research compounds like PZ-II-029 are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a selective GABAA positive allosteric modulator. By adhering to these procedural guidelines, laboratories can maintain a safe working environment and mitigate risks associated with this potent research chemical.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is crucial for assessing potential hazards and determining the appropriate safety precautions.
| Property | Value |
| Chemical Name | 2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one |
| Alternative Names | Compound 6 |
| CAS Number | 164025-44-9 |
| Molecular Formula | C₁₈H₁₅N₃O₃ |
| Molecular Weight | 321.34 g/mol |
| Purity | ≥98% |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). Keep in a dry and dark environment. |
Proper Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. As a pyrazoloquinolinone derivative, specific precautions should be taken to prevent environmental contamination and ensure personnel safety.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and lab supplies (e.g., pipette tips, vials), must be segregated from non-hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name ("this compound" and its IUPAC name), the concentration (if in solution), and appropriate hazard symbols.
-
Storage of Waste: The waste container should be securely sealed and stored in a designated, well-ventilated, and controlled hazardous waste accumulation area. This area should be away from incompatible materials.
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Dispose of in regular trash.
-
Experimental Protocol: In Vivo Rat Migraine Model
This compound has been utilized in preclinical studies to investigate its potential therapeutic effects. The following is a detailed methodology for a key in vivo experiment in a rat migraine model.
Objective: To evaluate the efficacy of this compound in a capsaicin-induced model of migraine in rats.
Materials:
-
This compound
-
Male Wistar rats (250-300g)
-
Capsaicin
-
Vehicle for this compound (e.g., DMSO, saline)
-
Anesthetic (e.g., isoflurane)
-
Intraperitoneal (i.p.) injection supplies
-
Intra-cisternal (i.c.) injection supplies
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1-10 mg/kg) with saline.
-
This compound Administration: Administer the prepared doses of this compound or vehicle to the rats via intraperitoneal (i.p.) injection.
-
Anesthesia and Capsaicin Instillation: Thirty minutes after the administration of this compound or vehicle, anesthetize the rats. Induce migraine-like symptoms by intra-cisternal (i.c.) instillation of capsaicin.
-
Behavioral Observation and Endpoint Analysis: Following recovery from anesthesia, monitor the animals for relevant behavioral and physiological endpoints indicative of migraine-like pain and associated symptoms. This may include monitoring for changes in trigeminal neuronal activation and calcitonin gene-related peptide (CGRP) levels.
-
Data Analysis: Analyze the collected data to determine the effect of this compound on the capsaicin-induced migraine model.
GABAA Receptor Signaling Pathway and Mechanism of this compound
This compound functions as a positive allosteric modulator (PAM) of the GABAA receptor. Understanding this signaling pathway is crucial for comprehending its mechanism of action.
GABAA Receptor Signaling:
The GABAA receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The binding of the endogenous ligand, gamma-aminobutyric acid (GABA), to the receptor opens an integral chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Mechanism of this compound:
As a positive allosteric modulator, this compound does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a different site on the receptor (an allosteric site). This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel's opening in response to GABA binding. This potentiation of GABA's inhibitory effect is the basis for the pharmacological actions of this compound.
Caption: GABAA receptor signaling pathway and the modulatory effect of this compound.
Experimental Workflow for In Vivo Study
The successful execution of in vivo experiments with this compound requires a well-defined workflow to ensure consistency and data reliability.
Caption: A typical experimental workflow for an in vivo study using this compound.
Essential Safety and Operational Guide for Handling PZ-II-029
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of PZ-II-029.
This document provides critical safety protocols and detailed operational procedures for the use of this compound, a positive allosteric modulator of the GABAA receptor. Adherence to these guidelines is essential to ensure personal safety and experimental integrity.
Immediate Safety and Handling Information
This compound is a bioactive compound that requires careful handling to prevent potential health hazards. The following tables summarize the key safety information derived from the product's Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Dry Compound Handling (Weighing, Aliquoting) | - Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm)- Safety glasses with side-shields or chemical splash goggles- Laboratory coat- Respiratory protection (N95 or higher-rated respirator) if handling large quantities or if dust generation is likely |
| Solution Preparation and Handling | - Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm)- Chemical splash goggles- Laboratory coat- Work in a well-ventilated area, preferably a chemical fume hood |
| In Vivo Administration | - Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm)- Safety glasses with side-shields- Laboratory coat |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting unless directed to do so by medical personnel. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₃O₃ |
| Molecular Weight | 321.33 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at 4°C for short-term and -20°C or -80°C for long-term in a dry, dark place. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: This diagram outlines the key stages for the safe handling of this compound, from receiving to disposal.
GABAA Receptor Signaling Pathway
This compound is a positive allosteric modulator of the GABAA receptor. This means it binds to a site on the receptor different from the GABA binding site and enhances the effect of GABA.
Signaling Pathway Diagram
Caption: this compound enhances the inhibitory effect of GABA by binding to an allosteric site on the GABAA receptor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is adapted from studies investigating the modulatory effects of compounds on GABAA receptors expressed in Xenopus oocytes.
Objective: To determine the effect of this compound on GABA-evoked currents at specific GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α6, β3, γ2).
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (voltage and current electrodes).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Compound Application:
-
Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₅-EC₂₀).
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in Ringer's solution.
-
Co-apply this compound with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation caused by this compound.
-
Construct concentration-response curves to determine the EC₅₀ of this compound.
-
In Vivo Rat Model of Migraine
This protocol is based on studies investigating the anti-migraine effects of this compound.
Objective: To assess the ability of this compound to inhibit trigeminal nociceptive activation in a rat model of migraine.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Surgically expose the dura mater.
-
-
Induction of Nociceptive Activation:
-
Apply a migraine-inducing agent (e.g., capsaicin or inflammatory soup) directly onto the dura mater.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer this compound via intraperitoneal (i.p.) or another appropriate route at various doses.
-
-
Assessment of Nociceptive Behavior:
-
Monitor and quantify nocifensive behaviors, such as head scratching and facial grooming, for a defined period after induction.
-
-
Immunohistochemical Analysis:
-
After the behavioral assessment, perfuse the animals and collect the trigeminal nucleus caudalis (TNC) and trigeminal ganglia.
-
Process the tissues for immunohistochemistry to detect markers of neuronal activation, such as c-Fos.
-
Quantify the number of c-Fos-positive neurons in the TNC to assess the level of neuronal activation.
-
-
Data Analysis:
-
Compare the behavioral scores and the number of c-Fos-positive neurons between vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests to determine the significance of any observed effects.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including empty vials, weighing paper, and contaminated PPE, in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and list the contents.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and working solutions, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Arrange for pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department.
-
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
